Dapagliflozin propanediol hydrate
Beschreibung
Nomenclature and Chemical Context
Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) is chemically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate. nih.gov This formal nomenclature precisely describes the stereochemistry and the constituent parts of the molecule.
The structure of dapagliflozin propanediol hydrate is a co-crystal, consisting of three distinct components: the active dapagliflozin molecule, a (S)-propanediol (propylene glycol) molecule, and a water molecule (hydrate) in a 1:1:1 ratio. nih.govebi.ac.uk The dapagliflozin component features a C-glucoside structure, where a glucose ring is attached to an aglycone moiety via a carbon-carbon bond. This aglycone part consists of a chlorinated phenyl group further substituted with an ethoxybenzyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate nih.gov |
| CAS Number | 960404-48-2 drugbank.com |
| Molecular Formula | C24H35ClO9 nih.gov |
| Molecular Weight | 502.98 g/mol |
This compound is a specific crystalline form of the active pharmaceutical ingredient, dapagliflozin. cancer.gov The base compound, dapagliflozin, is an amorphous substance. The formation of the propanediol hydrate co-crystal enhances the physicochemical properties of the drug, such as its stability. nih.govnih.gov This crystalline form is what is typically used in the final pharmaceutical product. tga.gov.au Upon administration, the propanediol and water molecules dissociate, releasing the active dapagliflozin molecule to exert its therapeutic effect. cancer.gov The development of this specific form was a crucial step in the pharmaceutical manufacturing process to ensure a stable and consistent product. nih.govnih.gov
Therapeutic Classification and Significance
This compound belongs to a class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. cancer.govresearchgate.netmedchemexpress.com SGLT2 is a protein primarily found in the proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. diabetesincontrol.comdrugbank.com By competitively and reversibly inhibiting SGLT2, dapagliflozin blocks this reabsorption process, leading to the excretion of excess glucose in the urine (glycosuria). researchgate.netdrugbank.comwikipedia.org This mechanism of action is independent of insulin (B600854), which distinguishes SGLT2 inhibitors from many other classes of antidiabetic medications. researchgate.net
The journey of SGLT2 inhibitors began in 1835 with the discovery of phlorizin (B1677692), a natural compound isolated from the bark of apple trees. diabetesincontrol.com In 1886, it was observed that phlorizin could induce glucosuria. diabetesincontrol.comcardioaragon.com However, phlorizin was a non-selective inhibitor of both SGLT1 and SGLT2 and had poor oral bioavailability, which limited its therapeutic potential. researchgate.netdiabetesincontrol.com
The realization of the therapeutic promise of selective SGLT2 inhibition spurred extensive research by pharmaceutical companies to develop synthetic, selective SGLT2 inhibitors. This led to the creation of C-glucosides, like dapagliflozin, which demonstrated greater in vivo potency and selectivity over the earlier O-glucosides. researchgate.netresearchgate.net The first drugs in this class were approved for the treatment of type 2 diabetes in the early 2010s. cardioaragon.com
Overview of Research Trajectory and Milestones
The development of dapagliflozin represents a significant milestone in the management of type 2 diabetes and related conditions. Developed by Bristol-Myers Squibb and AstraZeneca, this compound was one of the first SGLT2 inhibitors to gain regulatory approval. newdrugapprovals.org
Table 2: Key Research and Regulatory Milestones for Dapagliflozin
| Year | Milestone | Significance |
| 2012 | First approval by the European Medicines Agency (EMA). cardioaragon.comnewdrugapprovals.org | Marked the entry of a new class of oral antidiabetic drugs in Europe. |
| 2014 | Approval by the U.S. Food and Drug Administration (FDA) for improving glycemic control in adults with type 2 diabetes. drugbank.comnewdrugapprovals.org | Made the novel therapeutic option available to patients in the United States. |
| 2015 | Reporting of the EMPA-REG OUTCOME trial results for a similar SGLT2 inhibitor. cardioaragon.com | Showed unexpected cardiovascular benefits, sparking further research into the class. |
| 2019 | Results from the DAPA-HF trial published. pensoft.net | Demonstrated a significant reduction in cardiovascular death and hospitalization for heart failure in patients with and without type 2 diabetes. |
| 2020 | FDA granted Fast Track Designation for the development of dapagliflozin to reduce the risk of heart failure-related events post-heart attack. wikipedia.org | Acknowledged its potential in a broader cardiovascular context. |
| 2021 | FDA approval to reduce the risk of kidney function decline, kidney failure, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease. drugbank.com | Expanded the therapeutic indications beyond diabetes to include chronic kidney disease. |
Initial clinical trials focused on the glycemic-lowering efficacy of dapagliflozin. pensoft.net However, large-scale cardiovascular outcome trials, such as the DECLARE-TIMI 58 study, revealed unexpected benefits in reducing the risk of heart failure hospitalization. wikipedia.org This discovery shifted the research focus to explore the cardioprotective and renoprotective effects of the drug, leading to landmark trials like DAPA-HF and DAPA-CKD. wikipedia.orghcplive.com These studies demonstrated significant reductions in cardiovascular and renal adverse events, irrespective of the patient's diabetic status. wikipedia.orgpensoft.nethcplive.com This evolution in understanding has positioned dapagliflozin and other SGLT2 inhibitors as foundational therapies not only for diabetes but also for heart failure and chronic kidney disease. cardioaragon.comhcplive.com
Initial Discovery and Preclinical Development Phases
The discovery of dapagliflozin emerged from research into phlorizin, a natural compound found in the bark of apple trees known to induce glycosuria. However, phlorizin's lack of selectivity and poor oral bioavailability limited its therapeutic potential. This led to the development of C-aryl glucosides, a class of compounds designed to be resistant to degradation by beta-glucosidases, thereby allowing for oral administration. nih.govwikipedia.org Dapagliflozin was identified as a highly potent and selective SGLT2 inhibitor, with a selectivity over 1,200 times greater for SGLT2 compared to SGLT1. researchgate.netnih.gov
Preclinical studies in animal models were crucial in establishing the foundational evidence for its mechanism and potential efficacy. In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, a single oral dose of dapagliflozin demonstrated a significant, dose-dependent reduction in blood glucose levels by as much as 55%. acs.orgebi.ac.uknih.govacs.org Further studies in Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, showed that once-daily dosing over two weeks maintained reductions in both fasting and postprandial glucose levels. nih.gov These studies confirmed that by inhibiting SGLT2 in the renal tubules, dapagliflozin reduces the reabsorption of glucose from the filtrate back into the blood, promoting its excretion in the urine. researchgate.netnih.gov The compound also demonstrated a favorable absorption, distribution, metabolism, and excretion (ADME) profile in these early studies, supporting its progression into clinical evaluation. nih.govacs.org
Table 1: Key Findings from Preclinical Studies of Dapagliflozin
| Study Parameter | Finding | Animal Model | Citation |
| SGLT2 Selectivity | Over 1200-fold more selective for human SGLT2 vs. SGLT1 | - | researchgate.netnih.gov |
| Blood Glucose Reduction | Up to 55% reduction after a single oral dose | Streptozotocin (STZ)-induced diabetic rats | acs.orgebi.ac.uknih.gov |
| Glycemic Control | Maintained reductions in fasting and postprandial glucose | Zucker diabetic fatty (ZDF) rats | nih.gov |
| Oral Bioavailability | 84% in rats | Rats | acs.org |
Landmark Clinical Trials and Regulatory Approvals
The promising preclinical data led to a robust clinical development program. Initial Phase III trials focused on its use in patients with type 2 diabetes. These studies consistently showed that dapagliflozin, as monotherapy or as an add-on to other glucose-lowering agents, effectively reduced HbA1c levels. nih.govnih.gov Based on this evidence, dapagliflozin received its first major regulatory approvals for the treatment of type 2 diabetes, from the European Medicines Agency (EMA) in 2012 and the U.S. Food and Drug Administration (FDA) in 2014. wikipedia.orgdiatribe.org
A pivotal moment in the academic understanding of dapagliflozin came from cardiovascular outcomes trials, which were initially mandated by regulatory agencies. diatribe.org The DECLARE-TIMI 58 trial, which included patients with type 2 diabetes and either established cardiovascular disease or multiple risk factors, showed that dapagliflozin reduced a composite endpoint of cardiovascular death or hospitalization for heart failure. nih.govtctmd.com
This finding was further explored in the landmark DAPA-HF (Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure) trial. tctmd.comdiabetestimes.co.ukclival.com This was the first outcomes trial to test an SGLT2 inhibitor in patients with heart failure with reduced ejection fraction (HFrEF), importantly, both with and without type 2 diabetes. diabetestimes.co.ukjwatch.org The trial was stopped early due to overwhelming efficacy. The results, published in 2019, showed that dapagliflozin significantly reduced the primary composite outcome of worsening heart failure or cardiovascular death compared to placebo. diabetestimes.co.ukjwatch.org These compelling results led to the FDA's approval of dapagliflozin in 2020 to reduce the risk of cardiovascular death and hospitalization for heart failure in adults with HFrEF. wikipedia.org
Table 2: Key Outcomes of the DAPA-HF Landmark Trial
| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (HR) | P-value | Citation |
| Primary Composite Outcome (CV Death, HF Hospitalization, Urgent HF Visit) | 16.3% | 21.2% | 0.74 | <0.001 | diabetestimes.co.ukacc.org |
| Cardiovascular Death | 9.6% | 11.5% | - | - | acc.org |
| Hospitalization for Heart Failure | 9.7% | 13.4% | - | - | acc.org |
Expansion of Therapeutic Indications in Research
The success of the DAPA-HF trial catalyzed further research into the broader applications of dapagliflozin beyond diabetes and HFrEF. Academic inquiry expanded to investigate its effects across the full spectrum of heart failure and in patients with chronic kidney disease (CKD).
The DELIVER trial investigated dapagliflozin in patients with heart failure with mildly reduced or preserved ejection fraction (HFmrEF/HFpEF). news-medical.net A pre-specified meta-analysis combining the data from DAPA-HF and DELIVER, encompassing over 11,000 patients, demonstrated that dapagliflozin reduced the risk of cardiovascular death and total heart failure hospitalizations, with consistent benefits across the entire range of left ventricular ejection fraction. news-medical.net This led to an expanded EU indication in 2023 to cover heart failure across the full ejection fraction spectrum. wikipedia.org
Simultaneously, the DAPA-CKD (Dapagliflozin and Prevention of Adverse Outcomes in Chronic Kidney Disease) trial was a landmark study that evaluated the efficacy of dapagliflozin in patients with CKD, with and without type 2 diabetes. ahajournals.orgnih.govmdpi.com The trial demonstrated that dapagliflozin, on top of standard care, significantly reduced the primary composite endpoint of a sustained decline in estimated glomerular filtration rate (eGFR) of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes by 39% compared to placebo. wikipedia.org The trial was also stopped early due to its positive results. wikipedia.org These findings led to the FDA and EMA expanding the indication for dapagliflozin to include the treatment of chronic kidney disease in adults at risk of progression, irrespective of their diabetes status. ahajournals.orgwikipedia.org
Table 3: Primary Composite Endpoint in the DAPA-CKD Trial
| Endpoint Component | Dapagliflozin Group | Placebo Group | Hazard Ratio (HR) | Citation |
| Sustained ≥50% eGFR Decline, ESRD, or CV/Renal Death | 9.2% | 14.5% | 0.61 | wikipedia.org |
| Sustained ≥50% eGFR Decline | 5.2% | 9.3% | 0.53 | nih.gov |
Further research, such as the SOGALDI-PEF trial, continues to explore the nuanced benefits of dapagliflozin, including in combination with other therapies like mineralocorticoid receptor antagonists for heart failure with preserved ejection fraction. acc.orgmedpagetoday.com
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
| Record name | Dapagliflozin propanediol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapagliflozin propanediol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapagliflozin propanediol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPAGLIFLOZIN PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions
SGLT2 Inhibition: Primary Mechanism
The principal action of dapagliflozin (B1669812) is the inhibition of SGLT2, a protein primarily located in the proximal tubules of the kidneys. drugbank.comyoutube.com This protein is responsible for reabsorbing the majority of glucose that is filtered from the blood into the urine. drugbank.comwikipedia.org By blocking SGLT2, dapagliflozin prevents this reabsorption, leading to the excretion of excess glucose in the urine. drugbank.comwikipedia.org
Dapagliflozin is a highly selective inhibitor of SGLT2. researchgate.netdiabetesjournals.org Its chemical structure allows it to bind potently to SGLT2, with a much lower affinity for SGLT1, another sodium-glucose cotransporter found mainly in the intestines. wikipedia.orgresearchgate.net This high selectivity is crucial as it minimizes interference with intestinal glucose absorption, which is primarily mediated by SGLT1. wikipedia.org Research has quantified this selectivity, showing that dapagliflozin's inhibitory concentration (IC50) for SGLT2 is significantly lower than for SGLT1, indicating a much stronger effect on the renal transporter. wikipedia.org Specifically, the IC50 for SGLT2 is more than a thousand times lower than that for SGLT1 (1.1 nmol/L for SGLT2 versus 1390 nmol/L for SGLT1). wikipedia.org
By inhibiting SGLT2, dapagliflozin directly reduces the amount of glucose reabsorbed by the kidneys. drugbank.comwikipedia.org Normally, the kidneys filter approximately 162 grams of glucose per day, and nearly all of it is reabsorbed back into the bloodstream. medscape.com SGLT2 is responsible for reabsorbing about 80-90% of this filtered glucose. medscape.com When dapagliflozin blocks this transporter, the reabsorption process is significantly diminished, leading to a dose-dependent increase in the amount of glucose excreted in the urine, a condition known as glucosuria. nih.govnih.gov Studies have shown that dapagliflozin can lead to the excretion of up to 70 grams of glucose per day.
A key consequence of SGLT2 inhibition by dapagliflozin is the lowering of the renal threshold for glucose. medscape.comnih.gov The renal threshold for glucose is the plasma glucose concentration above which the kidneys can no longer reabsorb all the filtered glucose, resulting in its appearance in the urine. In healthy individuals, this threshold is around 180 mg/dL (10 mmol/L). medscape.com Dapagliflozin significantly reduces this threshold to levels well below the normal fasting plasma glucose concentration. nih.govdiabetesjournals.org Research has demonstrated that dapagliflozin can lower the renal threshold for glucose excretion to approximately 21 mg/dL (1.2 mmol/L) in individuals with type 2 diabetes and to 37 mg/dL (2.0 mmol/L) in healthy subjects. nih.gov This reduction in the threshold is considered the primary mechanism by which SGLT2 inhibitors induce glucose excretion. nih.govdiabetesjournals.org
Beyond Glycemic Control: Cardiorenal Protective Mechanisms
The benefits of dapagliflozin extend beyond simply lowering blood sugar levels. It has been shown to have protective effects on the heart and kidneys, which are thought to be mediated by several mechanisms, including its hemodynamic effects. wikipedia.orgnih.gov
The hemodynamic effects of dapagliflozin play a significant role in its cardiorenal protective actions. wikipedia.org These effects are largely attributed to the induction of osmotic diuresis and natriuresis. wikipedia.orgnih.gov
Furthermore, dapagliflozin also promotes natriuresis, which is the excretion of sodium in the urine. nih.govnih.gov SGLT2 cotransports sodium along with glucose, so inhibiting this transporter also leads to a modest increase in sodium excretion. drugbank.comnih.gov This combined effect of osmotic diuresis and natriuresis contributes to a reduction in plasma volume and extracellular fluid, which can lower blood pressure and reduce the workload on the heart. nih.govresearchgate.net
Hemodynamic Effects
Reduction in Intraglomerular Pressure and Hyperfiltration
Dapagliflozin has been shown to effectively reduce intraglomerular pressure and mitigate glomerular hyperfiltration, a key factor in the progression of chronic kidney disease (CKD). nih.govnih.govspringermedizin.de By inhibiting SGLT2, dapagliflozin reduces the reabsorption of sodium and glucose in the proximal tubule. drugbank.comfarxiga-hcp.com This increased sodium delivery to the macula densa triggers tubuloglomerular feedback, leading to afferent arteriolar constriction. youtube.com This constriction lowers the pressure within the glomeruli, thereby alleviating the damaging effects of hyperfiltration. nih.govspringermedizin.dediabetesjournals.org
Studies have demonstrated a notable decrease in the glomerular filtration rate (GFR) shortly after initiating dapagliflozin treatment, a phenomenon referred to as the "initial dip". nih.gov This initial reduction is considered a marker of the drug's efficacy in reducing hyperfiltration. nih.gov Research in patients with type 2 diabetes and hyperfiltration has shown that dapagliflozin treatment leads to a significant decline in GFR compared to control groups. nih.govdiabetesjournals.org For instance, one study reported an approximate 18% decline in GFR in hyperfiltering patients treated with dapagliflozin. nih.gov This effect is accompanied by a reduction in the filtration fraction, further indicating a decrease in intraglomerular pressure. nih.goveur.nl
Table 1: Effect of Dapagliflozin on Renal Hemodynamics in Hyperfiltering Type 2 Diabetes Patients
| Parameter | Baseline (Dapagliflozin Group) | After Treatment (Dapagliflozin Group) | Baseline (Control Group) | After Treatment (Control Group) | P-value (vs. Dapagliflozin) |
|---|---|---|---|---|---|
| GFR (mL/min/1.73 m²) | >125 | ~18% decrease | >125 | No significant change | <0.05 |
| Filtration Fraction (%) | 0.23 ± 0.01 | 0.18 ± 0.01 | Not specified | Unchanged | <0.05 |
| Renal Vascular Resistance (mmHg/L/min) | 92.7 ± 7.8 | 80.4 ± 6.1 | Not specified | Unchanged | <0.05 |
Source: Adapted from studies on the effect of dapagliflozin on renal hemodynamics. nih.gov
Impact on Blood Pressure Regulation
Dapagliflozin exerts a significant blood pressure-lowering effect through multiple mechanisms. nih.govnih.govtandfonline.com The primary driver is osmotic diuresis and natriuresis resulting from the inhibition of glucose and sodium reabsorption in the kidneys. nih.govnih.govyoutube.com This leads to a reduction in plasma volume, which contributes to the initial decrease in blood pressure. nih.gov
Beyond the diuretic effect, other factors contribute to the sustained reduction in blood pressure. nih.gov Weight loss associated with dapagliflozin treatment is one such factor. nih.govtandfonline.com Furthermore, some studies suggest that dapagliflozin may improve arterial stiffness and endothelial function, although the exact mechanisms are still under investigation. nih.govclinicaltrials.gov A reduction in sympathetic nervous system activity has also been proposed as a contributing factor to the persistent blood pressure reduction. drugbank.comnih.gov
Clinical trials have consistently demonstrated the blood pressure-lowering efficacy of dapagliflozin. In a study of patients with type 2 diabetes and hypertension, dapagliflozin treatment for 12 weeks resulted in a significant reduction in seated systolic blood pressure compared to placebo. tandfonline.com Another study showed that after 10 days of treatment, dapagliflozin reduced systolic blood pressure by approximately 4.7 mmHg. nih.gov
Table 2: Effect of Dapagliflozin on Systolic Blood Pressure (SBP)
| Study/Treatment Duration | SBP Reduction (mmHg) | P-value |
|---|---|---|
| 10 days | -4.7 ± 2.1 | 0.047 |
| 12 weeks | -10.4 (vs. -7.3 in placebo) | 0.0010 |
| 3 months (24-h SBP) | Associated with significant reduction | 0.02 |
| 3 months (daytime SBP) | Associated with significant reduction | 0.009 |
Source: Compiled from various clinical trials on dapagliflozin and blood pressure. nih.govnih.govtandfonline.com
Metabolic and Systemic Effects
Effects on Myocardial Metabolism and Substrate Utilization
Dapagliflozin has been shown to induce a metabolic shift in the heart, promoting the utilization of more energy-efficient fuel sources. ahajournals.orgspringermedizin.denih.gov In conditions such as heart failure, the myocardium's reliance on glucose oxidation decreases, while the use of ketones and fatty acids increases. ahajournals.org Dapagliflozin appears to facilitate this shift by increasing the circulating levels of ketones, such as β-hydroxybutyrate. ahajournals.orgnih.gov This "thrifty substrate" hypothesis suggests that by providing the heart with a more efficient fuel, dapagliflozin improves myocardial energetics and function. ahajournals.org
Studies have shown that dapagliflozin treatment leads to an increase in biomarkers related to ketone and fatty acid metabolism. ahajournals.org This effect on fatty acid metabolism appears consistent across different left ventricular ejection fractions (LVEF), while the ketogenic effect may be more pronounced in heart failure with reduced ejection fraction (HFrEF). ahajournals.org Additionally, dapagliflozin has been found to improve myocardial flow reserve, suggesting enhanced myocardial perfusion. researchgate.netoup.com
Modulation of Ion Channels
Emerging evidence suggests that dapagliflozin may directly interact with cardiac ion channels, contributing to its antiarrhythmic properties. ijnrd.orgnih.gov Specifically, dapagliflozin has been shown to inhibit the sodium-proton exchanger (NHE) in cardiac myocytes. ijnrd.orgfrontiersin.org This inhibition leads to a decrease in intracellular sodium and calcium levels, which can mitigate mitochondrial damage and adverse cardiac remodeling. ijnrd.org
Furthermore, direct pharmacological studies have demonstrated that dapagliflozin interacts with several human atrial potassium (K+) channels. nih.gov It has been observed to reduce currents through Kv11.1 and Kv1.5 channels while enhancing currents through Kir2.1, K2P2.1, and K2P17.1 channels. nih.gov The activation of K2P channels, in particular, could contribute to the beneficial antiarrhythmic outcomes associated with the drug. nih.gov
Influence on Fibrosis Pathways
Dapagliflozin has demonstrated anti-fibrotic effects in both the heart and kidneys, potentially slowing the progression of organ damage. nih.govnih.govfrontiersin.orgfrontiersin.org In the context of cardiac fibrosis, dapagliflozin has been shown to inhibit pathways involved in the excessive deposition of extracellular matrix proteins. nih.govfrontiersin.org One proposed mechanism is the inhibition of the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a key regulator of fibrosis. frontiersin.org Animal models have shown that dapagliflozin can attenuate myocardial fibrosis by suppressing this pathway. frontiersin.org
In the kidneys, dapagliflozin has been found to ameliorate renal fibrosis by inhibiting necroinflammation. frontiersin.org Studies suggest that it can suppress the RIP1-RIP3-MLKL-mediated necroinflammatory pathway. frontiersin.org Furthermore, dapagliflozin has been shown to target the ERRα-organic anion transporter 1 (OAT1) axis, which enhances uric acid excretion and reduces tubulointerstitial fibrosis. nih.govresearchgate.net
Alterations in Adipokine Levels
Dapagliflozin treatment has been associated with favorable changes in the levels of various adipokines, which are signaling molecules secreted by adipose tissue that play a role in inflammation and insulin (B600854) resistance. jofem.orgjofem.orgresearchgate.net Studies have shown that add-on therapy with dapagliflozin significantly increases the levels of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties. jofem.orgjofem.orgnih.gov
Table 3: Effect of Dapagliflozin Add-on Therapy on Adipokine Levels
| Adipokine | Effect of Dapagliflozin | P-value |
|---|---|---|
| Adiponectin | Significantly elevated | <0.001 |
| Fatty-acid binding protein 4 (FABP4) | Considerably reduced | <0.001 |
| Retinol-binding protein 4 (RBP4) | Considerably reduced | <0.001 |
| Visfatin | Considerably reduced | <0.001 |
Source: Based on a study evaluating the effect of add-on therapy of dapagliflozin on adipokines. jofem.orgjofem.orgresearchgate.net
Impact on Uric Acid Metabolism
Dapagliflozin propanediol (B1597323) hydrate (B1144303) influences uric acid metabolism, leading to a reduction in serum uric acid (SUA) levels. This effect is considered a beneficial pleiotropic action of the drug. The primary mechanism is believed to be related to the inhibition of glucose transporter 9 (GLUT9), also known as SLC2A9, a key transporter involved in the reabsorption of uric acid in the renal proximal tubules. The increased glucose concentration in the tubular fluid resulting from SGLT2 inhibition by dapagliflozin interferes with GLUT9-mediated uric acid reabsorption, leading to increased urinary excretion of uric acid and a subsequent decrease in serum levels.
Clinical evidence consistently supports this uricosuric effect. Multiple studies have demonstrated that treatment with dapagliflozin leads to a statistically significant reduction in SUA levels in patients with type 2 diabetes. dovepress.comnih.gov For instance, in the DAPA-HF trial, which involved patients with heart failure, dapagliflozin reduced uric acid by a mean of 0.84 mg/dL compared to placebo over a 12-month period. nih.gov Another real-world study observed that mean SUA levels in patients with type 2 diabetes decreased significantly from 334.2 µmol/L to 301.9 µmol/L after 12 weeks of dapagliflozin therapy. nih.gov This effect is typically observed early and is sustained with long-term treatment. nih.gov
Table 1: Effect of Dapagliflozin on Serum Uric Acid (SUA)
| Study/Trial | Patient Population | Key Finding |
| DAPA-HF | Patients with heart failure with reduced ejection fraction | Dapagliflozin reduced SUA by a mean of 0.84 mg/dL vs. placebo over 12 months. nih.gov |
| Real-World Study | Patients with Type 2 Diabetes | Mean SUA levels decreased from 334.2 µmol/L to 301.9 µmol/L after 12 weeks. nih.gov |
| RCT Meta-Analysis | Patients with Type 2 Diabetes | Dapagliflozin treatment resulted in a combined reduction of 36.99 µmol/L in SUA. dovepress.com |
Effects on Hematocrit and Volume Status
Treatment with dapagliflozin consistently leads to a modest increase in hematocrit levels. nih.govahajournals.org This change is primarily attributed to a mild osmotic diuresis caused by the drug's main action of inducing glycosuria (excretion of glucose in urine). The increased glucose in the renal tubules draws water with it, leading to a slight reduction in plasma volume. nih.gov This hemoconcentration effect is reflected as an increase in hematocrit, which is the ratio of the volume of red blood cells to the total volume of blood. nih.gov
While hemoconcentration is a contributing factor, emerging evidence suggests that the increase in hematocrit may also be due to stimulated erythropoiesis (red blood cell production). ahajournals.orgtandfonline.com This theory posits that SGLT2 inhibition may improve renal tissue oxygenation, thereby restoring the production of erythropoietin, a hormone that stimulates red blood cell formation. nih.gov Some studies also point to a potential reduction in hepcidin, a key inhibitor of iron transport, as another mechanism that could enhance erythropoiesis. mdedge.com The observed increase in hematocrit is generally in the range of 2-4% and tends to stabilize after the initial weeks of therapy. ahajournals.orgkcl.ac.uk
Table 2: Effects of Dapagliflozin on Hematocrit and Related Parameters
| Parameter | Observed Effect | Potential Mechanism(s) |
| Hematocrit | Modest increase, typically 2-4%. ahajournals.org | Osmotic diuresis leading to hemoconcentration; Increased erythropoiesis. nih.govahajournals.org |
| Plasma Volume | Slight reduction due to osmotic diuresis. nih.gov | Increased urinary excretion of glucose and water. nih.gov |
| Erythropoietin | Potential for increased production. ahajournals.org | Improved renal tissue oxygenation. nih.gov |
| Hepcidin | Potential for suppression. mdedge.com | Anti-inflammatory effect leading to improved iron availability for erythropoiesis. mdedge.com |
Anti-inflammatory and Other Pleiotropic Effects
Beyond its effects on glucose, volume, and uric acid, dapagliflozin exhibits significant anti-inflammatory and other pleiotropic actions. A key mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govresearchgate.netfrontiersin.org Studies have shown that dapagliflozin can suppress the activation and assembly of the NLRP3 inflammasome in various tissues, including the heart and kidneys. nih.govvisualsonics.comresearchgate.net This action helps to attenuate inflammation, which is a key pathological process in conditions like diabetic cardiomyopathy and atherosclerosis. frontiersin.orgvisualsonics.com
The anti-inflammatory effects of dapagliflozin may be, in part, independent of its glucose-lowering and SGLT2-inhibitory actions. visualsonics.com For instance, in vitro studies on cardiofibroblasts have shown that dapagliflozin can attenuate inflammatory markers in a manner that is dependent on AMPK (a cellular energy sensor) but independent of SGLT1/2. visualsonics.com By reducing the activation of inflammatory pathways, dapagliflozin may mitigate tissue damage, reduce fibrosis, and improve organ function. researchgate.netvisualsonics.com
Insulin-Independent Actions
The primary mechanism of dapagliflozin is fundamentally independent of insulin secretion or action. nih.govnih.gov Unlike many other antidiabetic agents that rely on enhancing insulin production or improving insulin sensitivity in tissues, dapagliflozin works directly on the kidneys. nih.govyoutube.com It selectively and competitively inhibits the sodium-glucose cotransporter 2 (SGLT2), which is located in the S1 segment of the proximal renal tubules. youtube.com
SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. njit.edu By blocking this transporter, dapagliflozin prevents glucose reabsorption, leading to the excretion of excess glucose in the urine. nih.govyoutube.com This process effectively lowers blood glucose levels without requiring insulin from pancreatic beta-cells or improving insulin's effectiveness in peripheral tissues. nih.govnih.gov This insulin-independent mechanism allows dapagliflozin to be effective across various stages of type 2 diabetes, regardless of the patient's underlying beta-cell function or degree of insulin resistance. nih.gov
Comparative Analysis of SGLT2 Inhibitor Mechanisms
While all drugs in the SGLT2 inhibitor class share the core mechanism of blocking renal glucose reabsorption, they exhibit differences in their selectivity for SGLT2 over the SGLT1 transporter. nih.govnih.gov SGLT1 is found predominantly in the small intestine, where it is responsible for glucose and galactose absorption, and to a lesser extent in the heart and the later segments of the renal proximal tubule. njit.eduahajournals.org
Dapagliflozin is characterized by its high selectivity for SGLT2 over SGLT1. This high selectivity is thought to concentrate its action within the kidneys, minimizing the potential for gastrointestinal side effects associated with significant SGLT1 inhibition in the gut. nih.gov Other inhibitors, such as canagliflozin, have lower selectivity, while empagliflozin (B1684318) has a very high selectivity ratio. nih.gov The clinical implications of these varying selectivity profiles are a subject of ongoing research, with some hypotheses suggesting that lower selectivity (and thus greater SGLT1 inhibition) might offer different effects on cardiovascular outcomes or post-meal glucose spikes. nih.gov
Table 3: Comparative Selectivity of SGLT2 Inhibitors
| SGLT2 Inhibitor | Approximate Selectivity for SGLT2 over SGLT1 |
| Dapagliflozin | >1,200-fold |
| Canagliflozin | ~250-fold |
| Empagliflozin | >2,500-fold |
| Ertugliflozin | ~2,200-fold |
Note: Selectivity ratios are approximations derived from various preclinical studies and may differ slightly between sources.
Preclinical Research and Experimental Models
In vitro Studies on SGLT2 Selectivity and Potency
In vitro studies have been crucial in defining the potency and selectivity of dapagliflozin (B1669812) for SGLT2. Assays using cell lines that express human SGLT1 and SGLT2 have demonstrated that dapagliflozin is a highly potent and selective inhibitor of SGLT2. researchgate.net
Research indicates that dapagliflozin exhibits a selectivity for SGLT2 that is over 1200 times greater than its selectivity for SGLT1, which is the primary glucose transporter in the gastrointestinal tract. newdrugapprovals.orgnih.gov Electrophysiological studies have further detailed the kinetics of this interaction, revealing that the high selectivity is largely due to a significantly slower dissociation rate from SGLT2 compared to SGLT1. nih.gov The half-time for dapagliflozin to dissociate from hSGLT2 is reported to be 10-fold slower than that of the non-selective SGLT inhibitor phlorizin (B1677692). nih.gov
| Parameter | hSGLT2 | hSGLT1 | Selectivity (hSGLT1/hSGLT2) |
| IC₅₀ | 6 ± 1 nM | 400–800 nM | ~100-fold |
| Kᵢ | 6 nM | 360 nM | 60-fold |
Data sourced from electrophysiological and initial rate measurement studies. nih.gov
Animal Models of Diabetes Mellitus
Studies in obese Zucker rats, a prediabetic model, showed that dapagliflozin treatment prevented the expected decline in glucose control and was associated with increased pancreatic insulin (B600854) content, suggesting a potential for preserving β-cell function. researchgate.net However, in a streptozotocin (B1681764) (STZ)-induced rat model of type 1 diabetes, dapagliflozin monotherapy did not result in a significant decrease in blood glucose levels. nih.gov
| Animal Model | Key Findings on Glycemic Control | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Reduced hyperglycemia; lowered fasting and fed glucose levels. | diabetesjournals.org |
| db/db Mice | Improved glucose disposal and glycemic control; reduced hepatic glucagon (B607659) signaling. | nih.gov |
| Obese Zucker Rats (Prediabetic) | Prevented deterioration of glucose control; increased pancreatic insulin content. | researchgate.net |
| Streptozotocin (STZ)-Induced Diabetic Rats (Type 1) | Monotherapy did not significantly decrease blood glucose levels. | nih.gov |
Preclinical studies have investigated the effects of dapagliflozin beyond glycemic control, focusing on its potential protective effects on the heart and kidneys in the context of diabetes. In diabetic rats with induced heart failure, dapagliflozin was found to alleviate myocardial remodeling and dysfunction. tobreg.org These benefits were attributed to reductions in hyperglycemia, fibrosis, inflammation, oxidative stress, and apoptosis. tobreg.org
In a study involving SGLT1 knockout mice with diabetes, treatment with dapagliflozin was associated with reductions in hyperfiltration, kidney weight, glomerular size, and microalbuminuria, suggesting a direct renal protective effect. nih.gov Furthermore, research in STZ-induced diabetic mice has indicated that dapagliflozin can ameliorate neural damage in both the heart and kidneys, thereby helping to preserve the homeostasis of these organs. researchgate.netnih.gov
Animal Models of Heart Failure
The effects of dapagliflozin have also been evaluated in non-diabetic animal models of heart failure. In mice subjected to myocardial infarction (MI) or transverse aortic constriction (TAC) to induce heart failure, dapagliflozin treatment was shown to attenuate adverse cardiac remodeling. nih.gov Specifically, it reduced cardiac fibrosis and inflammation. nih.gov
In a rat model of type 1 diabetes, long-term administration of dapagliflozin attenuated cardiac remodeling and improved myocardial function. nih.gov A meta-analysis of 21 experiments in animal models of cardiac ischemia concluded that dapagliflozin significantly increased measures of cardiac function, such as fractional shortening and ejection fraction. nih.gov In a mouse model of diabetic cardiomyopathy, dapagliflozin treatment reduced intramyocardial fibrosis and delayed the onset of left ventricular hypertrophy. mdpi.com
| Animal Model | Key Findings on Cardiac Remodeling and Function | Reference |
| Myocardial Infarction (MI) and Transverse Aortic Constriction (TAC) Mice | Ameliorated adverse cardiac remodeling; reduced cardiac fibrosis and inflammation. | nih.gov |
| Type 1 Diabetic Rats | Attenuated cardiac remodeling and myocardial dysfunction. | nih.gov |
| Diabetic Cardiomyopathy Mouse Model | Reduced intramyocardial fibrosis; delayed left ventricular hypertrophy. | mdpi.com |
| Meta-analysis of Cardiac Ischemia Models | Increased fractional shortening and ejection fraction. | nih.gov |
Biomarker analysis in preclinical heart failure models has provided further insights into the cardioprotective mechanisms of dapagliflozin. In diabetic rats with induced heart failure, dapagliflozin treatment led to a decrease in several cardiac and fibrosis biomarkers. tobreg.org
In a mouse model of myocardial infarction-induced heart failure, dapagliflozin treatment was found to reduce the transcription of key heart failure markers. nih.gov
| Biomarker | Animal Model | Change with Dapagliflozin | Reference |
| CK-MB | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |
| LDH | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |
| cTn1 | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |
| PICP | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |
| PIIINP | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |
| TGF-β1 | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |
| ANP (transcription) | Myocardial Infarction Mice | Reduced | nih.gov |
| BNP (transcription) | Myocardial Infarction Mice | Reduced | nih.gov |
Animal Models of Chronic Kidney Disease
Dapagliflozin propanediol (B1597323) hydrate (B1144303) has been extensively studied in various preclinical animal models that mimic human chronic kidney disease (CKD). These models are crucial for understanding the compound's potential therapeutic effects on the kidney, independent of its glucose-lowering properties. Experimental models include those induced by chemical injury, genetic predisposition to diabetes, and diet, providing a broad platform to assess the drug's impact on key markers of kidney function and structural integrity. researchgate.net
In preclinical studies, dapagliflozin has shown significant effects on albuminuria, a key indicator of kidney damage. In db/db mice, a model for type 2 diabetic kidney disease (DKD), treatment with dapagliflozin resulted in a significant reduction in urinary albumin excretion compared to untreated diabetic mice. frontiersin.org Similarly, in a mouse model of aristolochic acid-induced nephropathy, which represents a form of toxic CKD, dapagliflozin treatment attenuated the increase in urinary albumin. nih.gov Another study using a Western diet-induced obesity mouse model also demonstrated that dapagliflozin could prevent the increase in urinary albumin excretion. researchgate.net
The effect on the glomerular filtration rate (GFR) in these models can be variable. Some studies in diabetic animal models have reported that SGLT2 inhibitors can decrease the GFR, which is considered a protective mechanism against diabetic glomerular hyperfiltration. nih.gov However, in a study involving 5/6 nephrectomized rats, a model of non-diabetic progressive kidney disease, dapagliflozin did not modify the decline in GFR. researchgate.net Interestingly, a study in healthy cats showed that dapagliflozin treatment led to a significant increase in the mean GFR. illinois.edu This suggests that the effect of dapagliflozin on GFR may depend on the specific pathological context and animal model.
Table 1: Effect of Dapagliflozin on Albuminuria in Preclinical CKD Models
| Animal Model | Key Findings on Albuminuria | Reference |
| db/db Mice (Type 2 DKD) | Significantly lower urinary albumin excretion compared to vehicle-treated mice. frontiersin.org | frontiersin.org |
| Aristolochic Acid-Induced Nephropathy | Attenuated the rise in urinary albumin-to-creatinine ratio (UACR). nih.gov | nih.gov |
| Western Diet-Fed Mice (Obesity) | Prevented increased urinary albumin excretion. researchgate.net | researchgate.net |
| OLETF Rats (Type 2 Diabetes) | Attenuated microalbuminuria. plos.org | plos.org |
| HFD/STZ-Induced T2DM Mice | Reduced proteinuria and elevated urinary ACR. nih.gov | nih.gov |
Histopathological analyses from various animal models provide strong evidence for the renal-protective effects of dapagliflozin. In a mouse model of adenine-induced renal fibrosis, a condition that mimics tubulointerstitial fibrosis in human CKD, dapagliflozin treatment was found to alleviate renal fibrosis. nih.gov Similarly, in streptozotocin-induced type 2 diabetic rats, dapagliflozin reduced collagen deposition in the glomerulus and interstitial areas and decreased the proliferation of glomerular mesangial cells. nih.gov
Further evidence comes from db/db mice, where dapagliflozin treatment ameliorated glomerular and tubulointerstitial injury. frontiersin.org Electron microscopy in this model revealed that dapagliflozin improved the thickening of the glomerular basement membrane. frontiersin.org In a murine model of Balkan nephropathy induced by aristolochic acid, dapagliflozin attenuated kidney collagen staining and reduced the expression of pro-fibrotic genes. nih.gov Studies in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, another model of type 2 diabetes, showed that dapagliflozin treatment reversed the increased deposition of extracellular matrix and the expression of type IV collagen. plos.org These findings collectively indicate that dapagliflozin preserves the structural integrity of the kidney by mitigating fibrosis, inflammation, and cellular damage. researchgate.netmdpi.com
Table 2: Histopathological Findings of Renal Protection with Dapagliflozin
| Animal Model | Histopathological Improvements | Reference |
| Adenine-Induced Renal Fibrosis | Alleviated renal fibrosis. nih.gov | nih.gov |
| Streptozotocin-Induced T2DM Rats | Reduced collagen deposition, decreased glomerular mesangial cell proliferation. nih.gov | nih.gov |
| db/db Mice (Type 2 DKD) | Ameliorated glomerular and tubulointerstitial injury; improved glomerular basement membrane thickening. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Aristolochic Acid-Induced Nephropathy | Attenuated kidney collagen staining and pro-fibrotic gene expression. nih.gov | nih.gov |
| OLETF Rats (Type 2 Diabetes) | Reversed increased extracellular matrix deposition and type IV collagen expression. plos.org | plos.org |
Investigation of SGLT2-Independent Mechanisms in Preclinical Settings
A growing body of preclinical evidence suggests that the renoprotective effects of dapagliflozin extend beyond its primary mechanism of SGLT2 inhibition and associated glycemic control. These SGLT2-independent mechanisms are thought to play a crucial role in its beneficial effects in non-diabetic CKD. mdpi.com
One key mechanism is the reduction of inflammation and oxidative stress. In a mouse model of adenine-induced renal injury, dapagliflozin was found to reduce inflammation by decreasing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov The same study showed that dapagliflozin mitigated oxidative stress by increasing the activity of antioxidants such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov
Another significant SGLT2-independent pathway involves the inhibition of the transforming growth factor-beta 1 (TGF-β1)/MAPK signaling pathway, which is a central driver of renal fibrosis. nih.govnih.gov In both adenine-induced renal fibrosis mice and HK-2 cells treated with TGF-β1, dapagliflozin inhibited the activation of this pathway, leading to reduced expression of fibrotic markers like α-SMA and fibronectin. nih.gov
Furthermore, research in hyperuricemic nephropathy models has uncovered that dapagliflozin can ameliorate tubulointerstitial fibrosis by activating the ERRα-OAT1 axis. This activation promotes the excretion of uric acid, thereby reducing its contribution to kidney damage. nih.gov Dapagliflozin has also been shown to attenuate the over-activation of the complement system, a part of the innate immune response implicated in DKD. It achieves this by upregulating the complement regulator Crry, an effect linked to the suppression of HIF-1α accumulation in mouse proximal tubular epithelial cells under high glucose conditions. frontiersin.orgfrontiersin.org These diverse, non-hemodynamic, and non-glycemic effects underscore the multifaceted renoprotective profile of dapagliflozin. plos.orgyoutube.com
Clinical Research and Efficacy Outcomes
Glycemic Control in Type 2 Diabetes Mellitus
Dapagliflozin (B1669812) has demonstrated significant efficacy in improving glycemic control in adults with type 2 diabetes, both as a standalone therapy and in combination with other antihyperglycemic agents.
As a monotherapy, dapagliflozin has been shown to effectively lower blood glucose levels in patients with type 2 diabetes whose condition is not adequately controlled by diet and exercise alone. acc.org In a 24-week, phase 3, double-blind, placebo-controlled trial involving treatment-naive patients, dapagliflozin administration resulted in significant reductions in key glycemic markers. tctmd.com
A multicenter, randomized, double-blind, placebo-controlled phase III trial was conducted to assess the safety and efficacy of dapagliflozin as a monotherapy. acc.org The study enrolled individuals with type 2 diabetes who had inadequate glycemic control with diet and exercise. acc.org
The therapeutic benefits of dapagliflozin extend to its use in combination with other standard-of-care diabetes medications, offering a complementary mechanism of action. tctmd.com
With Metformin (B114582): When added to metformin, dapagliflozin has demonstrated superior glycemic control compared to placebo. A 52-week study was designed to evaluate the efficacy and safety of dapagliflozin in combination with metformin compared to a sulfonylurea (glipizide) with metformin in patients with inadequate glycemic control on metformin alone. nih.gov The combination of dapagliflozin and metformin provides a synergistic effect, leading to better glycemic control. tctmd.com
With Sulfonylureas: In a phase III study, patients with type 2 diabetes inadequately controlled with metformin plus a sulfonylurea received add-on therapy with dapagliflozin. The results at 24 weeks showed significant improvements in glycosylated hemoglobin levels. bms.com
With DPP-4 Inhibitors: The addition of dapagliflozin to sitagliptin (B1680988) (with or without metformin) resulted in a mean reduction in HbA1c of 0.5% compared to the placebo group after 24 weeks. nih.gov For patients with a baseline HbA1c of 8% or higher, the reduction was even more pronounced at 0.8%. nih.gov
With GLP-1 Receptor Agonists: The DURATION-8 trial investigated the combination of the GLP-1 receptor agonist exenatide (B527673) with dapagliflozin in patients with type 2 diabetes. This combination therapy led to greater reductions in HbA1c, body weight, and systolic blood pressure compared to either drug used alone. nih.govmedscape.com
With Insulin (B600854): Dapagliflozin has also been evaluated as an add-on therapy to insulin. astrazenecaclinicaltrials.com Studies have shown that this combination improves glycemic control and can lead to a reduction in the total daily insulin dose required by patients. nih.govnih.gov In a 24-week study, the addition of dapagliflozin to insulin therapy resulted in significant improvements in HbA1c. astrazenecaclinicaltrials.com
Across various clinical trials, dapagliflozin has consistently demonstrated its ability to lower both HbA1c and fasting plasma glucose (FPG) levels.
In monotherapy studies, treatment with dapagliflozin for 24 weeks led to mean HbA1c changes from baseline of -0.58% to -0.89% across different doses, compared to a -0.23% change with placebo. tctmd.com In a study involving Japanese patients, dapagliflozin monotherapy resulted in significant HbA1c reductions ranging from -0.11% to -0.44%, against a +0.37% increase in the placebo group. tctmd.com
When used as an add-on therapy to metformin and a sulfonylurea, dapagliflozin led to a mean HbA1c reduction of -0.86% at 24 weeks, compared to -0.17% for placebo. bms.com In combination with sitagliptin (with or without metformin), dapagliflozin produced an additional mean HbA1c reduction of 0.5%. nih.gov
Fasting plasma glucose levels also showed significant reductions. In monotherapy, FPG decreased by 15.2 mg/dL to 28.8 mg/dL in the main cohort of a 24-week study. nih.gov As an add-on to metformin and a sulfonylurea, dapagliflozin significantly improved adjusted mean FPG by -34.23 mg/dL compared to -0.78 mg/dL with placebo at 24 weeks. bms.com
| Therapy | Study Duration | Baseline HbA1c (%) | HbA1c Reduction (%) | Baseline FPG (mg/dL) | FPG Reduction (mg/dL) |
| Monotherapy | 24 weeks | ~8.0 | -0.58 to -0.89 | Not Specified | -15.2 to -28.8 |
| Monotherapy (Japanese patients) | 12 weeks | Not Specified | -0.11 to -0.44 | Not Specified | -15.61 to -31.94 |
| + Metformin + Sulfonylurea | 24 weeks | Not Specified | -0.86 | Not Specified | -34.23 |
| + Sitagliptin (± Metformin) | 24 weeks | ≥ 8.0 | -0.8 | Not Specified | -24.1 |
| + Exenatide (+ Metformin) | 28 weeks | < 9.0 | -2.0 | Not Specified | ~64.8 (3.6 mmol/L) |
FPG reduction for Exenatide combination was reported in mmol/L and converted for this table. Data is sourced from multiple clinical trials and represents mean changes.
Cardiovascular Outcomes
Beyond its glycemic benefits, dapagliflozin has been extensively studied for its effects on cardiovascular outcomes, demonstrating significant protective effects.
Several large-scale clinical trials have provided robust evidence of dapagliflozin's cardiovascular benefits.
DECLARE-TIMI 58: This trial involved over 17,000 patients with type 2 diabetes and either established cardiovascular disease or multiple risk factors. tctmd.comtimi.org The trial met one of its two primary efficacy endpoints, showing a significant reduction in the composite of cardiovascular death or hospitalization for heart failure with dapagliflozin compared to placebo. tctmd.com However, it did not show a significant difference in the rate of major adverse cardiovascular events (MACE), defined as cardiovascular death, myocardial infarction, or ischemic stroke. tctmd.com The trial confirmed the cardiovascular safety of dapagliflozin. acc.org
DAPA-HF: The Dapagliflozin and Prevention of Adverse-outcomes in Heart Failure trial investigated the effects of dapagliflozin in patients with heart failure with reduced ejection fraction (HFrEF), both with and without type 2 diabetes. tctmd.commedscape.combiospace.com The trial was stopped early due to overwhelming efficacy. Dapagliflozin was superior to placebo in reducing the primary composite outcome of worsening heart failure or cardiovascular death. tctmd.combiospace.comdicardiology.com The results showed a 26% reduction in this primary composite outcome. biospace.com
DELIVER: This trial evaluated dapagliflozin in patients with heart failure with mildly reduced or preserved ejection fraction (HFpEF). tctmd.comahajournals.org The trial met its primary endpoint, demonstrating a significant reduction in the composite of cardiovascular death or worsening heart failure. tctmd.compace-cme.org The findings from DELIVER extend the benefits of dapagliflozin across the full spectrum of heart failure patients. tctmd.com
A key finding from the major cardiovascular outcome trials is the consistent and significant reduction in the risk of hospitalization for heart failure.
In the DAPA-HF trial, dapagliflozin significantly reduced the incidence of both cardiovascular death and the worsening of heart failure. biospace.comdicardiology.com The primary outcome of cardiovascular death, hospitalization for heart failure, or an urgent heart failure visit occurred in 16.3% of the dapagliflozin group compared to 21.2% in the placebo group. acc.org Specifically, hospitalization for heart failure was reduced in the dapagliflozin group (9.7%) versus the placebo group (13.4%). acc.org Cardiovascular death occurred in 9.6% of patients on dapagliflozin compared to 11.5% on placebo. acc.org A rapid reduction in the risk of cardiovascular death or worsening heart failure was observed, with a statistically significant benefit emerging as early as 28 days after randomization. hcplive.com
The DECLARE-TIMI 58 trial also demonstrated a significant reduction in the composite of cardiovascular death or hospitalization for heart failure, which was one of the co-primary endpoints. tctmd.com This effect was primarily driven by a reduction in hospitalization for heart failure. tctmd.com
In the DELIVER trial, which focused on patients with heart failure with mildly reduced or preserved ejection fraction, dapagliflozin reduced the risk of the primary composite endpoint of cardiovascular death or worsening heart failure by 18%. pace-cme.org A prespecified analysis of the DELIVER trial showed that dapagliflozin reduced the risk of total (first and recurrent) heart failure events and cardiovascular death by 23%. 2minutemedicine.com Specifically, there were 815 such events in the dapagliflozin group compared to 1057 in the placebo group. 2minutemedicine.com
| Trial | Patient Population | Primary Outcome | Hazard Ratio (95% CI) for Primary Outcome | Reduction in CV Death | Reduction in Hospitalization for Heart Failure |
| DECLARE-TIMI 58 | T2D with ASCVD or multiple risk factors | CV death or hospitalization for heart failure | 0.83 (0.73-0.95) | Not statistically significant for MACE | Significant reduction as part of composite outcome |
| DAPA-HF | HFrEF (with or without T2D) | Worsening heart failure or CV death | 0.74 (0.65-0.85) | 9.6% vs 11.5% (placebo) | 9.7% vs 13.4% (placebo) |
| DELIVER | HFpEF (LVEF >40%) | Worsening heart failure or CV death | 0.82 (0.73-0.92) | HR 0.88 (0.74-1.05) | HR 0.79 (0.69-0.91) |
T2D: Type 2 Diabetes; ASCVD: Atherosclerotic Cardiovascular Disease; HFrEF: Heart Failure with reduced Ejection Fraction; HFpEF: Heart Failure with preserved Ejection Fraction; LVEF: Left Ventricular Ejection Fraction; HR: Hazard Ratio; CI: Confidence Interval.
Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF)
The DAPA-HF (Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure) trial was a pivotal study that evaluated the efficacy of dapagliflozin in patients with heart failure and a reduced ejection fraction (LVEF ≤ 40%). nih.govtctmd.com This randomized, double-blind, placebo-controlled trial enrolled 4,744 patients, irrespective of their diabetes status, who were already receiving standard of care for heart failure. nih.govahajournals.org
Over a median follow-up of 18.2 months, dapagliflozin demonstrated a statistically significant and clinically meaningful reduction in the primary composite endpoint of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death. ahajournals.orgahajournals.org The primary outcome occurred in 16.3% of patients in the dapagliflozin group compared to 21.2% in the placebo group. ahajournals.org
The key findings from the DAPA-HF trial are summarized in the table below:
| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 16.3% | 21.2% | 0.74 (0.65-0.85) | <0.001 |
| Worsening Heart Failure | 10.0% | 13.7% | 0.70 (0.59-0.83) | <0.001 |
| Cardiovascular Death | 9.6% | 11.5% | 0.82 (0.69-0.98) | 0.029 |
| All-Cause Mortality | - | - | 0.83 (0.71-0.97) | - |
The benefits of dapagliflozin were consistent across all prespecified subgroups. hcplive.com Beyond the primary and secondary endpoints, the DAPA-HF trial also showed that dapagliflozin improved patient-reported symptoms and quality of life. tctmd.com
Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)
The DELIVER (Dapagliflozin Evaluation to Improve the LIVEs of Patients With Preserved Ejection Fraction Heart Failure) trial was a landmark study that assessed the efficacy of dapagliflozin in patients with heart failure and a left ventricular ejection fraction (LVEF) greater than 40%. hcplive.comcardiocaretoday.comthe-hospitalist.org This international, randomized, double-blind, placebo-controlled trial included 6,263 patients. cardiocaretoday.comthe-hospitalist.org
The trial met its primary endpoint, demonstrating that dapagliflozin significantly reduced the composite of cardiovascular death or worsening heart failure in patients with HFpEF. hcplive.comcardiocaretoday.com The primary outcome occurred in 16.4% of patients in the dapagliflozin group versus 19.5% in the placebo group over a median follow-up of 2.3 years. hcplive.com This benefit was primarily driven by a reduction in worsening heart failure events. hcplive.com
The main results of the DELIVER trial are presented in the table below:
| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 16.4% | 19.5% | 0.82 (0.73-0.92) | <0.001 |
| Worsening Heart Failure | - | - | 0.79 (0.69-0.91) | - |
| Cardiovascular Death | - | - | 0.88 (0.74-1.05) | - |
Furthermore, a pooled analysis of the DEFINE-HF and PRESERVED-HF trials demonstrated that dapagliflozin led to significant and clinically meaningful improvements in symptoms and physical limitations across the full range of ejection fractions after 12 weeks of treatment. ahajournals.org
Subgroup Analyses: Diabetic vs. Non-Diabetic Heart Failure Patients
A crucial finding from both the DAPA-HF and DELIVER trials was that the benefits of dapagliflozin were consistent in patients with and without type 2 diabetes. youtube.comacc.orgsaintlukeskc.org This established dapagliflozin as a treatment for heart failure, not just a medication for diabetes. youtube.com
In the DAPA-HF trial, the hazard ratio for the primary composite outcome was 0.75 (95% CI, 0.63 to 0.90) in patients with diabetes and 0.73 (95% CI, 0.60 to 0.88) in patients without diabetes, with a p-value for interaction of 0.80, indicating no significant difference in treatment effect between the subgroups. acc.org Similarly, in the DELIVER trial, the benefits of dapagliflozin on the primary outcome were consistent regardless of the patients' baseline diabetes status. saintlukeskc.orgacc.org
An exploratory analysis from the DAPA-HF trial also suggested that dapagliflozin may reduce the incidence of new-onset type 2 diabetes in patients with HFrEF without diabetes at baseline. nih.gov
Renal Outcomes
The renal protective effects of dapagliflozin have been robustly demonstrated in dedicated clinical trials.
Chronic Kidney Disease Trials (e.g., DAPA-CKD)
The DAPA-CKD (Dapagliflozin and Prevention of Adverse Outcomes in Chronic Kidney Disease) trial was a groundbreaking study that evaluated the efficacy of dapagliflozin in patients with chronic kidney disease (eGFR 25-75 mL/min/1.73 m²) with and without type 2 diabetes. tctmd.comoup.com The trial enrolled 4,304 participants and was stopped early due to overwhelming efficacy. tctmd.comacc.org
Dapagliflozin, when added to standard of care, significantly reduced the risk of the primary composite endpoint. tctmd.com The findings were consistent in patients with and without type 2 diabetes. tctmd.comacc.org
Reduction in Composite Renal Endpoints (e.g., Sustained eGFR Decline, End-Stage Renal Disease, Renal Death)
In the DAPA-CKD trial, dapagliflozin led to a 39% relative risk reduction in the primary composite endpoint of a sustained decline in eGFR of ≥50%, the onset of end-stage renal disease (ESRD), or death from renal or cardiovascular causes. acc.orgyoutube.comyoutube.com The incidence of the primary endpoint was 9.2% in the dapagliflozin group compared to 14.5% in the placebo group. acc.org
The components of the composite renal endpoint were all favorably impacted by dapagliflozin treatment.
| DAPA-CKD: Key Renal and Cardiovascular Outcomes | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 9.2% | 14.5% | 0.61 (0.51-0.72) | <0.0001 |
| Kidney Composite Endpoint (sustained ≥50% eGFR decline, ESRD, or renal death) | - | - | 0.56 (0.45-0.68) | - |
| CV Death or Hospitalization for Heart Failure | 4.6% | 6.4% | 0.71 (0.55-0.92) | 0.0089 |
| All-Cause Mortality | 4.7% | 6.8% | 0.69 (0.53-0.88) | 0.0035 |
The DAPA advKD trial further showed that dapagliflozin is effective in slowing the decline of kidney function even in patients with advanced CKD (stages 4 and 5). medpath.commedscape.com
Effects on Albuminuria Progression
Furthermore, in the DECLARE-TIMI 58 trial, which involved patients with type 2 diabetes, dapagliflozin showed a favorable effect on UACR across all baseline categories, including in patients with normal albumin excretion at the start of the trial. nih.govdiabetesjournals.org Patients treated with dapagliflozin were more likely to see an improvement in their UACR category and less likely to experience a worsening. nih.govdiabetesjournals.org
Efficacy in Diabetic Kidney Disease
Dapagliflozin propanediol (B1597323) hydrate (B1144303) has demonstrated significant efficacy in mitigating the progression of diabetic kidney disease. This has been substantiated through large-scale clinical trials that assessed key renal outcomes.
The DECLARE-TIMI 58 trial, which enrolled 17,160 patients with type 2 diabetes, provided crucial evidence of dapagliflozin's renoprotective effects. acc.orgnih.gov A key finding was the significant reduction in a prespecified cardiorenal composite outcome (sustained ≥40% decline in estimated glomerular filtration rate [eGFR] to less than 60 mL/min/1.73m², end-stage renal disease [ESRD], or death from renal or cardiovascular causes) with dapagliflozin compared to placebo. nih.gov Specifically, the renal-specific outcome, which excluded cardiovascular death, was reduced by 47%. nih.gov The trial showed a 46% reduction in the sustained decline of eGFR by at least 40% to less than 60 mL/min/1.73 m². nih.gov These benefits were observed in a broad population, including patients who mostly had preserved renal function at the start of the trial. medscape.com
Further analysis from the DAPA-CKD trial reinforced these findings. In this trial, which included patients with chronic kidney disease (CKD) with and without type 2 diabetes, the subgroup with diabetic nephropathy showed a substantial benefit. nih.gov The primary composite outcome—a sustained decline in eGFR of at least 50%, onset of ESRD, or death from renal or cardiovascular causes—was significantly lower in the dapagliflozin group. diabetesincontrol.commedicom-publishers.com For patients with type 2 diabetes, dapagliflozin reduced the risk of the primary outcome by 36% compared to placebo. medicom-publishers.comhcplive.com The benefits were consistent across various subgroups, including those defined by baseline eGFR. nih.gov
A retrospective analysis of 176 patients with diabetic kidney disease also showed that dapagliflozin treatment resulted in significantly lower levels of serum creatinine (B1669602) (Scr), blood urea (B33335) nitrogen (BUN), urinary microalbumin (UmAlb), urinary albumin excretion rate (UAER), and 24-hour urine protein compared to treatment with enalapril (B1671234) maleate (B1232345) alone, indicating improved renal function. nih.gov
Table 1: Key Renal Efficacy Outcomes of Dapagliflozin in Patients with Type 2 Diabetes
| Clinical Trial | Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Significance (p-value) | Citation |
|---|---|---|---|---|---|
| DECLARE-TIMI 58 | Renal-Specific Composite* | 0.53 | 0.43 - 0.66 | <0.0001 | nih.gov |
| DECLARE-TIMI 58 | Sustained ≥40% eGFR decline to <60 | 0.54 | 0.43 - 0.67 | <0.0001 | nih.gov |
| DAPA-CKD | Primary Composite** (in T2D patients) | 0.64 | 0.52 - 0.79 | - | nih.gov |
| DAPA-CKD | Kidney-Specific Composite*** (in T2D patients) | 0.57 | 0.45 - 0.73 | - | nih.gov |
** Primary Composite: Sustained ≥50% eGFR decline, ESRD, or death from renal or cardiovascular causes.
*** Kidney-Specific Composite: Sustained ≥50% eGFR decline, ESRD, or renal death.
Efficacy in Non-Diabetic Chronic Kidney Disease
A groundbreaking finding from the DAPA-CKD trial was the efficacy of dapagliflozin in patients with chronic kidney disease (CKD) without type 2 diabetes. diabetesincontrol.commedscape.com This demonstrated that the renoprotective benefits of the compound extend beyond its glucose-lowering mechanism. hcplive.com The trial enrolled 4,304 participants with an eGFR between 25 and 75 mL/min/1.73 m² and significant albuminuria, one-third of whom did not have diabetes. diabetesincontrol.commedicom-publishers.comdiabetesonthenet.com
The beneficial effects were consistent across different underlying causes of CKD, including glomerulonephritides and ischemic or hypertensive nephropathy. nih.gov A post-hoc analysis of the DAPA-CKD trial further showed that in participants without diabetes, dapagliflozin slowed the decline in eGFR and reduced the urinary albumin-to-creatinine ratio (UACR), even in those with lower levels of albuminuria (microalbuminuria). nih.gov This suggests the benefits of dapagliflozin extend to patients with CKD with and without diabetes across a spectrum of albuminuria levels. nih.gov
Table 2: Efficacy of Dapagliflozin in CKD by Diabetes Status and Etiology (DAPA-CKD Trial)
| Patient Subgroup | Outcome | Hazard Ratio (HR) vs. Placebo | 95% Confidence Interval (CI) | Citation |
|---|---|---|---|---|
| Without Type 2 Diabetes | Primary Composite | 0.50 | 0.35 - 0.72 | nih.gov |
| With Type 2 Diabetes | Primary Composite | 0.64 | 0.52 - 0.79 | nih.gov |
| Diabetic Nephropathy | Primary Composite | 0.63 | 0.51 - 0.78 | nih.gov |
| Glomerulonephritides | Primary Composite | 0.43 | 0.26 - 0.71 | nih.gov |
| Ischemic/Hypertensive CKD | Primary Composite | 0.75 | 0.44 - 1.26 | nih.gov |
Exploratory Clinical Endpoints and Biomarkers
Changes in Body Weight and Body Composition
Treatment with dapagliflozin consistently leads to a reduction in body weight. tubitak.gov.trahajournals.org This effect is attributed to its mechanism of inducing urinary glucose excretion, which results in a net calorie loss. nih.gov Clinical studies have quantified this weight loss; for instance, one study noted a reduction of approximately 3 kg after 16 weeks of add-on therapy. jofem.org
Importantly, investigations into body composition reveal that the weight loss is primarily due to a reduction in fat mass, not muscle or lean mass. nih.govjofem.org A 102-week clinical trial found that the reduction in fat mass with dapagliflozin was significantly greater than with placebo, while the change in lean mass was comparable between the groups. nih.gov More detailed analyses from the CAMEO-DAPA trial in patients with heart failure showed that dapagliflozin reduced total body mass mainly by decreasing fat, with reductions being most significant in trunk and android (abdominal) fat. nih.govahajournals.org This study also suggested that the modest reduction observed in fat-free mass likely reflects water loss rather than a decrease in muscle tissue. nih.govahajournals.org
Table 3: Dapagliflozin's Effect on Body Weight and Composition
| Parameter | Study Population | Change with Dapagliflozin | Comparison | Citation |
|---|---|---|---|---|
| Total Body Weight | T2DM Patients | -3.0 kg (at 16 weeks) | Significant reduction from baseline | jofem.org |
| Total Body Mass | HFpEF Patients | -2.92 kg | vs. +0.76 kg with Placebo | nih.govahajournals.org |
| Total Fat Mass | HFpEF Patients | -2.29 kg | vs. -0.32 kg with Placebo | nih.govahajournals.org |
| Trunk Fat | HFpEF Patients | -1.53 kg | vs. +0.31 kg with Placebo | nih.govahajournals.org |
| Skeletal Muscle Mass | T2DM Patients | No significant change | Not significantly different from control | nih.gov |
Effects on Blood Pressure
Dapagliflozin induces a modest but consistent reduction in both systolic and diastolic blood pressure. nih.gov This effect is observed in patients with type 2 diabetes, regardless of whether they are hypertensive or non-hypertensive at baseline. nih.gov
A pooled analysis of 13 placebo-controlled studies involving over 4,600 patients showed that dapagliflozin was associated with placebo-subtracted changes from baseline in systolic blood pressure (SBP) of -3.6 mmHg in hypertensive patients and -2.6 mmHg in non-hypertensive patients after 24 weeks. nih.gov The corresponding reductions in diastolic blood pressure (DBP) were -1.2 mmHg in both groups. nih.gov Other studies have reported similar SBP reductions, ranging from -3.1 mmHg to -4.7 mmHg. nih.govdoi.org This blood pressure-lowering effect is rapid, sustained, and occurs without a clinically relevant change in heart rate. nih.govahajournals.org The mechanism is thought to be related to a mild osmotic diuresis and natriuresis, as well as a reduction in plasma volume. nih.govahajournals.org
Table 4: Placebo-Subtracted Blood Pressure Reduction with Dapagliflozin (24-Week Data)
| Patient Group | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Citation |
|---|---|---|---|
| Hypertensive (SBP ≥140 mmHg) | -3.6 | -1.2 | nih.gov |
| Non-Hypertensive (SBP <140 mmHg) | -2.6 | -1.2 | nih.gov |
Lipid Profile Modulation (e.g., HDL, LDL, Triglycerides)
The effects of dapagliflozin on lipid profiles have been variable across different studies. Some clinical trials have reported positive changes in lipid parameters. For example, a 12-week randomized controlled trial found that dapagliflozin significantly reduced low-density lipoprotein cholesterol (LDL-C) and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) compared to placebo. pnrjournal.com Another retrospective study observed decreases in total cholesterol, LDL-C, and triglyceride levels after six months of treatment. nih.gov
However, other research has yielded different results. One randomized placebo-controlled trial found no significant changes in total cholesterol, HDL-C, LDL-C, or triglycerides in either the dapagliflozin or placebo groups. nih.gov Another study reported inconsistent changes in triglycerides and LDL-C, though it did note consistent increases in HDL-C. ahajournals.org These conflicting results suggest that the impact of dapagliflozin on lipid profiles may be influenced by patient population, study duration, and other concurrent therapies. nih.gov
Table 5: Reported Changes in Lipid Profiles with Dapagliflozin
| Study | HDL-C Change | LDL-C Change | Triglycerides Change | Citation |
|---|---|---|---|---|
| RCT (12 weeks) | Increased | Decreased | Decreased | pnrjournal.com |
| Retrospective (6 months) | - | Decreased by 13.4 mg/dl | Decreased by 25.9 mg/dl | nih.gov |
| RCT (12 weeks) | No significant change | No significant change | No significant change | nih.gov |
| Pooled Analysis | Consistent increases | Inconsistent changes | Inconsistent changes | ahajournals.org |
Uric Acid Levels
Clinical research has consistently shown that dapagliflozin lowers serum uric acid (SUA) levels in patients with type 2 diabetes. ahajournals.orgnih.gov This hypouricemic effect is a recognized class effect of SGLT2 inhibitors.
In a randomized controlled trial with hospitalized, uncontrolled T2DM patients, the mean reduction in SUA from baseline was significantly greater in the dapagliflozin group (68.03 μmol/L) compared to the control group (25.90 μmol/L). nih.gov Another study in patients with chronic heart failure and hyperuricemia found that dapagliflozin significantly reduced SUA levels by 1.2 mg/dL (71 μmol/L) compared with placebo over 24 months. nih.gov The reduction in SUA is often observed within the first few weeks of treatment and is sustained over the long term. mdpi.com The magnitude of the decrease is positively correlated with baseline SUA levels, meaning patients with higher initial levels experience a greater reduction. nih.govmdpi.com A network meta-analysis suggested that a 10 mg dose of dapagliflozin may be among the most effective SGLT-2 inhibitor regimens for reducing SUA in patients with CKD. bmj.com
Table 6: Effect of Dapagliflozin on Serum Uric Acid (SUA) Levels
| Study Population | Mean Change in SUA with Dapagliflozin | Comparison Group Change | Duration | Citation |
|---|---|---|---|---|
| Hospitalized T2DM Patients | -68.03 μmol/L | -25.90 μmol/L (Control) | Until glycemic control | nih.gov |
| Chronic Heart Failure Patients | -1.2 mg/dL (-71 μmol/L) | - (vs. Placebo) | 24 Months | nih.gov |
| T2DM Patients (Real-World) | -32.4 μmol/L | - (vs. Baseline) | 12 Weeks | mdpi.com |
| T2DM Patients | -0.79 mg/dL | No significant change (Metformin) | 6 Months | bohrium.com |
Cardiac Biomarkers (e.g., NT-proBNP, ST-2, hs-TNI)
Dapagliflozin propanediol hydrate has been shown to exert favorable effects on several cardiac biomarkers, providing insights into its mechanisms of cardiovascular benefit.
N-terminal pro-B-type natriuretic peptide (NT-proBNP) , a key marker of myocardial stress and heart failure severity, is consistently reduced with dapagliflozin treatment. In the DAPA-HF trial, patients with heart failure and reduced ejection fraction (HFrEF) treated with dapagliflozin experienced a significant reduction in NT-proBNP levels compared to placebo. After 8 months, the absolute least-squares mean reduction was -303 pg/mL. ahajournals.orgahajournals.org This benefit was observed across the spectrum of baseline NT-proBNP levels. ahajournals.orgahajournals.org Similarly, a meta-analysis of 19 studies involving 7,128 patients demonstrated that dapagliflozin significantly reduced NT-proBNP levels. nih.gov However, the DEFINE-HF trial, which had a shorter follow-up of 12 weeks, did not find a significant reduction in the average NT-proBNP levels, although a greater proportion of patients in the dapagliflozin group achieved a ≥20% decrease in NT-proBNP at 12 weeks. heart.org
High-sensitivity cardiac troponin (hs-TnT and hs-TNI) , markers of myocardial injury, have also been evaluated. An analysis of the DAPA-HF trial revealed that while higher baseline hs-TnT levels were associated with worse outcomes, dapagliflozin consistently reduced the risk of the primary endpoint irrespective of baseline hs-TnT concentrations. nih.govwikipedia.org Furthermore, dapagliflozin tended to attenuate the increase in hs-TnT over time compared with placebo. nih.govwikipedia.orgunicampus.it In an observational study of patients with heart failure and diabetes, dapagliflozin was associated with a significant decrease in troponin levels over a 12-month period. diabetesjournals.org
Limited data is available on the effect of dapagliflozin on suppression of tumorigenicity 2 (ST-2) , a biomarker of cardiac fibrosis and inflammation. One study found that dapagliflozin did not significantly change ST-2 levels over a 6-month period in patients with HFrEF. nih.gov However, another study in patients with acute decompensation of heart failure showed a decrease in ST2 concentration after 6 months of dapagliflozin therapy. researchgate.net
The following table summarizes the effects of dapagliflozin on key cardiac biomarkers:
Table 1: Effect of Dapagliflozin on Cardiac Biomarkers| Biomarker | Study/Trial | Patient Population | Key Finding |
| NT-proBNP | DAPA-HF | HFrEF | Significant reduction of 303 pg/mL at 8 months vs. placebo. ahajournals.orgahajournals.org |
| Meta-analysis | Post-MI (with/without diabetes) | Significant reduction observed. nih.gov | |
| DEFINE-HF | HFrEF | No significant change in average levels at 12 weeks, but more patients had a ≥20% reduction at 12 weeks. heart.org | |
| hs-TnT/hs-TNI | DAPA-HF | HFrEF | Tended to attenuate the increase over time compared to placebo. nih.govwikipedia.orgunicampus.it |
| Observational Study | Heart Failure & Diabetes | Significant decrease in troponin over 12 months. diabetesjournals.org | |
| ST-2 | Observational Study | HFrEF | No significant change at 6 months. nih.gov |
| Observational Study | Acute Decompensated HF | Significant decrease at 6 months. researchgate.net |
Exercise Performance and Ventilatory Efficiency
Clinical studies have investigated the impact of dapagliflozin on exercise capacity and ventilatory efficiency, with some encouraging findings.
In the DEFINE-HF trial, there was no significant difference in the 6-minute walk distance between the dapagliflozin and placebo groups after 12 weeks in patients with HFrEF. heart.org Similarly, another study on HFrEF patients found that peak oxygen intake (peakVO2) was unchanged after 6 months of dapagliflozin treatment. nih.gov
However, there is evidence to suggest that dapagliflozin improves ventilatory efficiency during exercise. One study in HFrEF patients demonstrated a significant improvement in the ventilation/carbon dioxide production (VE/VCO2) slope after 30 days of treatment, indicating more efficient breathing during exertion. unicampus.it Another study also reported an improvement in the VE/VCO2 slope after 6 months. nih.gov The CAMEO-DAPA trial in patients with heart failure with preserved ejection fraction (HFpEF) also pointed towards improved ventilatory control during exercise with dapagliflozin. nih.govelsevierpure.com
Furthermore, the PRESERVED-HF trial showed that dapagliflozin improved the Kansas City Cardiomyopathy Questionnaire (KCCQ) clinical summary score, which includes assessments of physical limitations, suggesting a patient-reported improvement in exercise function. researchgate.net
The following table summarizes the effects of dapagliflozin on exercise performance and ventilatory efficiency:
Table 2: Effect of Dapagliflozin on Exercise Performance and Ventilatory Efficiency| Parameter | Study/Trial | Patient Population | Key Finding |
| 6-Minute Walk Distance | DEFINE-HF | HFrEF | No significant difference vs. placebo at 12 weeks. heart.org |
| Peak Oxygen Intake (peakVO2) | Observational Study | HFrEF | No significant change at 6 months. nih.gov |
| Ventilatory Efficiency (VE/VCO2 slope) | Observational Study | HFrEF | Significant improvement at 30 days. unicampus.it |
| Observational Study | HFrEF | Significant improvement at 6 months. nih.gov | |
| CAMEO-DAPA | HFpEF | Improved ventilatory control during exercise. nih.govelsevierpure.com | |
| Patient-Reported Function (KCCQ Score) | PRESERVED-HF | HFpEF | Significant improvement in clinical summary score. researchgate.net |
Patient Population Specific Outcomes
Elderly Patients
The efficacy and safety of dapagliflozin have been shown to be consistent in elderly patients. An analysis of the DECLARE–TIMI 58 trial, which included patients aged <65 years, ≥65 to <75 years, and ≥75 years, found that dapagliflozin consistently reduced the composite of cardiovascular death or hospitalization for heart failure across all age groups. nih.govdiabetesjournals.org Similarly, the reduction in the cardiorenal composite outcome was consistent regardless of age. nih.govdiabetesjournals.org
The DAPA-HF trial also demonstrated that the benefits of dapagliflozin in reducing the risk of worsening heart failure or cardiovascular death were consistent across different age groups, including those aged 75 years and older. ahajournals.org
Patients with Established Cardiovascular Disease
In patients with established atherosclerotic cardiovascular disease (ASCVD), particularly those with a prior myocardial infarction (MI), dapagliflozin has demonstrated significant benefits. An analysis from the DECLARE-TIMI 58 trial showed that in patients with a previous MI, dapagliflozin reduced the risk of major adverse cardiovascular events (MACE), a composite of cardiovascular death, MI, or ischemic stroke. ahajournals.orgnih.gov This benefit was not observed in patients without a prior MI. ahajournals.orgnih.gov
The reduction in the composite of cardiovascular death or hospitalization for heart failure was consistent in patients with and without a previous MI, but the absolute risk reduction was greater in those with a prior MI due to their higher baseline risk. ahajournals.org
Patients with Cardiovascular Risk Factors
In the DECLARE-TIMI 58 trial, a large proportion of patients had multiple risk factors for ASCVD but not established disease. In this primary prevention cohort, dapagliflozin did not significantly reduce the rate of MACE compared to placebo. researchgate.netnih.gov However, it did lead to a lower rate of the composite of cardiovascular death or hospitalization for heart failure, primarily driven by a reduction in hospitalization for heart failure. researchgate.netnih.gov
Patients with Different eGFR Levels
The efficacy of dapagliflozin has been evaluated across a range of estimated glomerular filtration rates (eGFR). A pooled analysis of 11 phase 3 trials in patients with type 2 diabetes showed that while the glucose-lowering effect of dapagliflozin decreased with declining renal function, the beneficial effects on body weight and blood pressure were consistent regardless of baseline eGFR. researchgate.net
The DAPA-CKD trial, which enrolled patients with chronic kidney disease with and without type 2 diabetes, demonstrated that dapagliflozin significantly reduced the risk of the primary composite outcome (sustained decline in eGFR of ≥50%, end-stage kidney disease, or death from renal or cardiovascular causes) across different KDIGO risk categories based on eGFR and albuminuria. nih.govnih.gov The relative risk reduction was consistent even in patients with an eGFR less than 30 mL/min/1.73 m². nih.gov Although the number of patients with an eGFR ≥60 mL/min/1.73 m² was low, there was no indication that the efficacy of dapagliflozin differed in this subgroup. nih.gov
Adverse Event Profiles and Safety Considerations in Research
Reported Adverse Events in Clinical Trials
Genital Infections (Mycotic Infections)
Clinical trials have consistently reported an increased risk of genital mycotic infections with dapagliflozin (B1669812) treatment. nih.govnih.gov Meta-analyses of clinical trial data indicate a significant increase in the incidence of vulvovaginitis in women and balanitis in men treated with SGLT2 inhibitors, including dapagliflozin, compared to placebo or active comparators. nih.gov
In a pooled analysis of 13 placebo-controlled trials, genital infections were more frequent in the dapagliflozin group (5.5%) compared to the placebo group (0.6%). nih.gov These events were generally mild to moderate in intensity. nih.govnih.gov Discontinuation due to genital infections was low, with only 0.2% of patients treated with dapagliflozin stopping the treatment. nih.gov The most commonly reported events were vulvovaginal mycotic infections in females and balanitis in males. nih.gov
Table 1: Incidence of Genital Mycotic Infections in Clinical Trials
| Treatment Group | Incidence Rate | Odds Ratio vs. Placebo (95% CI) |
|---|---|---|
| Dapagliflozin | 5.5% nih.gov | 3.48 (2.33 to 5.20) nih.gov |
Urinary Tract Infections
The risk of urinary tract infections (UTIs) with dapagliflozin has been a subject of extensive research. Pooled data from 12 placebo-controlled trials indicated a slightly increased incidence of UTIs with dapagliflozin 10 mg (odds ratio 1.43; 95% CI 1.05 to 1.94). nih.gov These events were typically mild to moderate, with low discontinuation rates (0.3% for dapagliflozin vs. 0.1% for placebo). nih.gov
A systematic review and meta-analysis of 42 randomized controlled trials (RCTs) involving 35,938 patients found that dapagliflozin was associated with a higher risk of UTI compared to placebo and other active treatments (odds ratio [OR] 1.17, 95% CI 1.04–1.31). nih.gov The risk was more pronounced with higher doses and longer treatment durations. nih.gov However, a real-world study did not find an increased risk of severe UTIs (pyelonephritis or urosepsis) in patients taking dapagliflozin compared to other glucose-lowering drugs. rtihs.org Another cross-sectional study reported a UTI prevalence of 5.3% in patients on dapagliflozin, with women being more affected. nih.gov
Table 2: Risk of Urinary Tract Infections in Patients Treated with Dapagliflozin
| Study Type | Comparison | Result (Odds Ratio, 95% CI) |
|---|---|---|
| Meta-analysis of 42 RCTs nih.gov | Dapagliflozin vs. Placebo/Active Control | 1.17 (1.04-1.31) |
Hypoglycemia (especially in combination therapy)
Dapagliflozin, when used as monotherapy, is associated with a low risk of hypoglycemia. nih.govnih.gov However, the risk of hypoglycemia increases when dapagliflozin is used in combination with other antidiabetic agents known to cause hypoglycemia, such as insulin (B600854) or sulfonylureas. nih.govnih.govwww.nhs.uk
Clinical trials have shown that the addition of dapagliflozin to metformin (B114582) did not significantly increase the risk of hypoglycemia compared to placebo. researchgate.net However, when added to therapies including insulin or sulfonylureas, an increase in hypoglycemic events has been observed. nih.govwww.nhs.uk It is important for healthcare providers to be aware of this increased risk and to monitor blood glucose levels accordingly when prescribing dapagliflozin as part of a combination therapy regimen. www.nhs.uk
Volume Depletion and Hypotension
Due to its diuretic effect, dapagliflozin can lead to volume depletion, which may manifest as hypotension. nih.govwikipedia.org This risk may be more pronounced in certain patient populations, including the elderly, those receiving antihypertensive medications (especially loop diuretics), and individuals with impaired kidney function. nih.gov
In the DAPA-HF trial, serious adverse events related to volume depletion were reported in 1.2% of patients receiving dapagliflozin compared to 1.7% in the placebo group. nih.gov The trial also noted that dapagliflozin had a small effect on systolic blood pressure. nih.gov Monitoring of volume status and blood pressure is recommended, particularly in at-risk populations. nih.gov
Table 3: Reported Volume Depletion-Related Adverse Events in the DAPA-HF Trial
| Treatment Group | Incidence of Serious AEs related to Volume Depletion |
|---|---|
| Dapagliflozin | 1.2% nih.gov |
Diabetic Ketoacidosis (DKA), including euglycemic DKA
A rare but serious adverse event associated with SGLT2 inhibitors, including dapagliflozin, is diabetic ketoacidosis (DKA). wikipedia.orgnih.gov A particularly challenging form is euglycemic DKA (eu-DKA), where ketoacidosis occurs with blood glucose levels below 250 mg/dL. nih.govnih.gov
In a pooled analysis of 21 studies, one serious adverse event of DKA and three adverse events of ketonuria/metabolic acidosis were reported with dapagliflozin, with an estimated combined incidence of 0.03%. nih.gov The risk of DKA with SGLT2 inhibitors is estimated to be between 0.16 to 0.76 events per 1000 patient-years in individuals with type 2 diabetes. nih.gov Triggers for DKA can include surgery, infection, trauma, reduced food intake, and dehydration. nih.gov
Acute Kidney Injury
While long-term studies have shown renal protective benefits of dapagliflozin, there have been concerns about short-term effects on renal function and the potential for acute kidney injury (AKI). nih.govoup.com The mechanism of action of dapagliflozin can lead to a transient decrease in the estimated glomerular filtration rate (eGFR) upon initiation of therapy. acc.org
A retrospective analysis of 246 patients who started dapagliflozin therapy found that creatinine (B1669602) levels were significantly higher at 5-8 days after initiation. nih.gov The combination of dapagliflozin and furosemide (B1674285) was found to significantly increase the risk of AKI. nih.gov However, in the DAPA-HF trial, the incidence of worsening renal function was slightly lower in the dapagliflozin group (1.2%) compared to the placebo group (1.6%). acc.org Close monitoring of renal function is important, especially in the initial stages of treatment and in patients receiving concomitant diuretics or renin-angiotensin-aldosterone system inhibitors. nih.gov
Fournier's Gangrene
A rare but severe adverse event associated with SGLT2 inhibitors, including dapagliflozin, is Fournier's gangrene, a necrotizing fasciitis of the perineum. wikipedia.orgwww.gov.uk This life-threatening infection requires immediate medical intervention, including surgical debridement and antibiotic therapy. www.gov.uk
Reports from post-marketing surveillance have identified cases of Fournier's gangrene in patients treated with SGLT2 inhibitors. www.gov.ukdroracle.ai While diabetes itself is a risk factor for this condition, some post-marketing reports suggest a possible link to the use of SGLT2 inhibitors. www.gov.uk One case report detailed a 66-year-old man who developed Fournier's gangrene shortly after starting dapagliflozin. nih.gov Between 2013 and the time of the report, 55 cases of Fournier's gangrene in patients taking SGLT2 inhibitors were identified, with 16 of those cases specifically linked to dapagliflozin. nih.gov
Patients are advised to seek immediate medical attention if they experience severe pain, tenderness, redness, or swelling in the genital or perineal area, especially if accompanied by fever or a general feeling of being unwell. www.gov.ukwww.nhs.uk
Mechanistic Research into Adverse Event Pathophysiology
The primary mechanism of action of dapagliflozin—inhibiting SGLT2 in the kidneys to increase urinary glucose excretion—is also central to the pathophysiology of many of its adverse events. wikipedia.orgyoutube.com
The increased glucose in the urine (glycosuria) creates a favorable environment for the growth of microorganisms, which can lead to an increased risk of urinary tract and genital mycotic infections. wikipedia.orgyoutube.comnih.gov The osmotic diuresis resulting from glycosuria can also lead to volume depletion, dehydration, and hypotension. wikipedia.orgyoutube.com
While the precise mechanism linking SGLT2 inhibitors to Fournier's gangrene is not fully understood, it is hypothesized that the glycosuria-induced environment conducive to infection in the genital and urinary tracts may play a role in its development. nih.gov
Diabetic ketoacidosis (DKA), another serious adverse event, has been observed in patients taking dapagliflozin, sometimes with only moderately elevated blood glucose levels. wikipedia.orgyoutube.com The mechanism is thought to involve a shift in fuel metabolism, promoting the production of ketones.
Risk Factors and Patient Subgroup Susceptibility to Adverse Events
Several factors can increase a patient's susceptibility to the adverse effects of dapagliflozin.
Table 1: Risk Factors for Dapagliflozin-Related Adverse Events
| Adverse Event | Risk Factors and Susceptible Patient Subgroups |
| Fournier's Gangrene | Male gender, advanced age, obesity, poorly managed diabetes, recurrent urinary tract infections, fungal infections, local trauma, smoking, immunosuppression, and inadequate personal hygiene. nih.gov |
| Hypoglycemia | Concomitant use with insulin or insulin secretagogues like sulfonylureas. www.nhs.uknih.gov |
| Volume Depletion/Hypotension | Elderly patients, individuals with kidney problems, those with low blood pressure, and patients taking diuretics. wikipedia.orgyoutube.com |
| Genital and Urinary Tract Infections | A history of such infections. Women are also more susceptible to genital infections. bvsalud.orgmayoclinic.org |
| Diabetic Ketoacidosis | Patients with type 1 diabetes, and it is recommended to temporarily stop the medication before scheduled surgery to reduce this risk. wikipedia.org |
| Renal Impairment | Elderly patients and those with pre-existing kidney problems may be more susceptible to changes in serum creatinine and eGFR. clinicaltrials.gov |
Post-Marketing Surveillance and Real-World Data Analysis
Post-marketing surveillance and real-world data analysis are crucial for identifying and characterizing adverse events that may not have been fully apparent during clinical trials. plos.org Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have post-marketing requirements and conduct ongoing safety monitoring. plos.org
In Korea, the Ministry of Food and Drug Safety (MFDS) mandates post-marketing surveillance studies to assess the safety of dapagliflozin in real-world clinical practice. astrazenecaclinicaltrials.comastrazenecaclinicaltrials.comclinconnect.io One such study in Korea analyzed data from over 3,000 patients with type 2 diabetes and found that 26.6% experienced adverse events. plos.org Another Korean post-marketing surveillance study involving 2,007 patients reported adverse events in 26.3% of participants, with 1.6% experiencing serious adverse events. nih.gov
Real-world evidence studies have provided further insights into the safety profile of dapagliflozin. The CVD-REAL 2 study, which analyzed data from over 400,000 patients, showed that treatment with SGLT2 inhibitors, including dapagliflozin, was associated with a lower risk of all-cause death, hospitalization for heart failure, myocardial infarction, and stroke compared to other diabetes medications. astrazeneca.com
Retrospective real-world studies in various countries have generally shown that the safety and efficacy of dapagliflozin in clinical practice are consistent with the findings from randomized controlled trials. diabetesonthenet.comajmc.comresearchgate.net For instance, a UK-based study found that common side effects in a real-world setting included genital and urinary tract infections. diabetesonthenet.com Similarly, the REWARD study, an observational study in a real-world setting, concluded that dapagliflozin had a well-tolerated safety profile. karger.com
These post-marketing and real-world data are invaluable for refining the understanding of the benefit-risk profile of dapagliflozin propanediol (B1597323) hydrate (B1144303) and informing clinical practice guidelines.
Drug Interactions and Concomitant Therapies
Combination Therapies and Their Rationale
The use of dapagliflozin (B1669812) in combination with other medications is a cornerstone of its clinical application, leveraging complementary mechanisms of action to achieve better therapeutic outcomes. nih.govdiabetesjournals.org
With Cardiovascular Medications
ACE Inhibitors and ARBs: Dapagliflozin is often used in conjunction with angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs), which are standard of care for many patients with diabetes, hypertension, and heart failure. wikipedia.orgnih.govnih.gov Clinical trials have demonstrated the benefits of adding dapagliflozin to a background of ACE inhibitor or ARB therapy in patients with chronic kidney disease and heart failure. wikipedia.orgnih.govnih.gov The combination provides additive cardiorenal protection. nih.govbswtogether.org.uk
Sacubitril/Valsartan: The combination of an SGLT2 inhibitor like dapagliflozin with an angiotensin receptor-neprilysin inhibitor (ARNI) such as sacubitril/valsartan is becoming a cornerstone of therapy for heart failure with reduced ejection fraction. ijnrd.orgbswtogether.org.uk However, there is a potential for significant blood pressure reduction, and a case of severe hypotension has been reported with this combination. ijnrd.org
Beta-blockers: In heart failure management, dapagliflozin is recommended as an add-on therapy to standard care, which includes beta-blockers. bswtogether.org.uk This combination is part of the optimized medical therapy for heart failure with reduced ejection fraction.
With Renal Protective Therapies
RAS Inhibitors: As mentioned, dapagliflozin provides additional renal protection when added to renin-angiotensin system (RAS) inhibitors like ACE inhibitors and ARBs in patients with chronic kidney disease. nih.govnih.gov The DAPA-CKD trial showed that dapagliflozin significantly reduced the risk of a sustained decline in eGFR, end-stage kidney disease, and renal or cardiovascular death in patients already treated with an ACE inhibitor or ARB. nih.govnih.gov
Finerenone (B607456): The combination of dapagliflozin with the non-steroidal mineralocorticoid receptor antagonist finerenone has been studied in patients with chronic kidney disease. oup.comnih.gov Research indicates that this combination is safe and results in an additive reduction in albuminuria, a key marker of kidney damage. oup.comnih.govau.dkmedicaldialogues.in
Research on Polypharmacy and Patient Management Strategies
The management of patients on dapagliflozin often involves polypharmacy, given the frequent coexistence of diabetes, cardiovascular disease, and kidney disease. ijnrd.orgijnrd.org This necessitates careful management to optimize therapeutic outcomes and minimize adverse events. ijnrd.orgnih.gov
Key management strategies include:
Medication Review: Clinicians should regularly review all concomitant medications to identify potential interactions. nih.gov
Dose Adjustments: When initiating dapagliflozin, doses of other glucose-lowering medications, particularly insulin (B600854) and sulfonylureas, may need to be adjusted to reduce the risk of hypoglycemia. nih.gov
Blood Pressure and Volume Status Monitoring: Due to the diuretic effect of dapagliflozin, especially when combined with other diuretics, monitoring for hypotension and dehydration is important. pharmacytimes.com
Patient Education: Patients should be educated about the signs and symptoms of potential adverse effects, such as hypoglycemia and volume depletion. nih.gov
While most drug-drug interaction studies have been conducted in healthy volunteers with single-dose administrations, they provide reassuring results regarding the low risk of clinically relevant pharmacokinetic interactions. uliege.be However, ongoing research and post-marketing surveillance are essential to fully understand the long-term effects of dapagliflozin in the context of polypharmacy, particularly in more vulnerable patient populations. uliege.beoup.com
Analytical Methodologies and Characterization
Chromatographic Techniques for Quantification
Chromatographic methods are the cornerstone for the analysis of dapagliflozin (B1669812) in both bulk drug form and biological matrices. These techniques offer high selectivity and sensitivity, allowing for the separation of dapagliflozin from its impurities and other co-administered drugs.
High-Performance Liquid Chromatography (HPLC) and RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of dapagliflozin. pnrjournal.comijpsjournal.com These methods are valued for their precision, accuracy, and suitability for routine quality control analysis of pharmaceutical dosage forms. ijrpr.comresearchgate.net
Several RP-HPLC methods have been developed and validated for dapagliflozin. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. ijrpr.comresearchgate.netijarmps.org Detection is typically carried out using a UV detector at a wavelength where dapagliflozin exhibits maximum absorbance, often around 223 nm or 225 nm. ijpsjournal.comscispace.com
For instance, one validated RP-HPLC method utilized a mobile phase of acetonitrile and water (50:50 v/v) with an Inertsil ODS-3V column, achieving separation with a flow rate of 1 ml/min and detection at 223 nm. ijpsjournal.com Another method employed a mixture of acetonitrile and 0.1% triethylamine (B128534) (pH 5.0) in a 50:50 v/v ratio with a Princeton C18 column and detection at 224 nm, resulting in a retention time of 5.163 minutes. sphinxsai.com
The following table summarizes the conditions of various reported RP-HPLC methods for dapagliflozin analysis:
| Stationary Phase | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Kromasil 100-5-C8 (100 mm × 4.6 mm) | Acetonitrile:Water (52:48) | 1.0 | 224 | 1.67 | nih.gov |
| Gemini, C18 (250×4.6 mm, 5µm) | Methanol: 20 mM Ammonium formate (B1220265) (70:30 v/v) | 1.0 | 225 | Not Specified | dergipark.org.tr |
| Inspire (4.6 x 150mm, 5μm) | Methanol:Water (80:20, v/v) | 1.0 | 235 | 4.422 | pnrjournal.com |
| Develosil ODS HG-5 RP C18, 5µm, 15cmx4. 6mm i.d. | Methanol:Phosphate buffer (0.02M, pH-3.6) (45:55% v/v) | 1.0 | 255 | Not Specified | ijarmps.org |
LC-MS/MS for Plasma Concentration Analysis
For the quantification of dapagliflozin in biological matrices such as plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. nih.govnih.gov This technique is essential for pharmacokinetic studies, enabling the measurement of low concentrations of the drug and its metabolites. nih.govacs.org
A validated LC-MS/MS method for determining dapagliflozin in rat plasma utilized solid-phase extraction for sample cleanup, followed by analysis in the negative ion electrospray ionization mode. nih.govresearchgate.net To avoid the formation of adducts with formic acid, the mobile phases were simple mixtures of water and acetonitrile. nih.govresearchgate.net This assay was validated in a concentration range of 5-2000 ng/ml. nih.govresearchgate.net
Another sensitive LC-MS/MS assay for human plasma achieved a lower limit of quantitation (LLOQ) of 0.2 ng/mL using only 50 μL of plasma. acs.org This method employed acetate (B1210297) adduct ions in negative electrospray ionization mode as precursor ions for selective reaction monitoring (SRM) detection. acs.org It was also capable of quantifying dapagliflozin's major circulating glucuronide metabolite, BMS-801576. acs.org
The following table outlines key parameters of a developed LC-MS/MS method:
| Parameter | Description | Reference |
|---|---|---|
| Matrix | Human Plasma | acs.org |
| Sample Volume | 50 μL | acs.org |
| Ionization Mode | Negative Electrospray Ionization (ESI) | acs.org |
| Detection | Selective Reaction Monitoring (SRM) of Acetate Adduct Ions | acs.org |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | acs.org |
Stability Indicating Methods
Stability-indicating analytical methods are crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. researchgate.nethumanjournals.com These methods are a key component of stability studies, which are required to establish the shelf-life of a drug product. humanjournals.com
Several stability-indicating RP-HPLC methods for dapagliflozin have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ijrpr.comnih.gov These methods involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation. ijrpr.comnih.gov The developed chromatographic method must then be able to resolve the intact drug from all the formed degradation products. ijrpr.com
One study demonstrated that dapagliflozin is stable under photolytic, thermal, neutral, alkaline, and oxidative stress conditions. nih.gov Another stability-indicating RP-HPLC method was developed for the simultaneous estimation of dapagliflozin and linagliptin, demonstrating effective separation from their degradation products. humanjournals.com
Validation of Analytical Methods (Linearity, Precision, Accuracy, Robustness, Specificity)
The validation of analytical methods is essential to ensure their reliability for their intended purpose. The validation process, as per ICH guidelines, assesses several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijpsjournal.com For dapagliflozin, linearity has been demonstrated over various concentration ranges, with correlation coefficients (R²) consistently close to 0.999. ijarmps.orgdergipark.org.trhumanjournals.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Studies have shown that the %RSD for dapagliflozin analysis is well within the acceptable limits of less than 2%. ijpsjournal.comresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98% and 102%. ijrpr.com
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. japer.in Robustness studies for dapagliflozin methods have included variations in flow rate, mobile phase composition, and temperature. japer.in
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijpsjournal.com Specificity is confirmed by the absence of interference from these components at the retention time of the analyte. ijpsjournal.com
The following table summarizes the validation parameters from a representative RP-HPLC method for dapagliflozin:
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range (µg/mL) | 1.00-15.00 | ijpsjournal.com |
| Correlation Coefficient (R²) | >0.999 | ijpsjournal.com |
| Accuracy (% Recovery) | 97% - 102% | ijrpr.com |
| Precision (%RSD) | <2% | ijpsjournal.comresearchgate.net |
| Limit of Detection (LOD) (µg/mL) | 0.257 | ijpsjournal.com |
| Limit of Quantification (LOQ) (µg/mL) | 0.778 | ijpsjournal.com |
Reference Standards and Quality Control Applications
Reference standards are highly purified compounds that are used as a benchmark for the quantitative and qualitative analysis of a drug substance. The United States Pharmacopeia (USP) provides a reference standard for Dapagliflozin Propanediol (B1597323). sigmaaldrich.comavantorsciences.com These standards are essential for various quality control tests and assays as specified in the USP compendia. sigmaaldrich.comavantorsciences.com
Dapagliflozin reference standards are used in the development and validation of analytical methods, for system suitability tests, and as calibrators in the quantification of the drug in pharmaceutical formulations. avantorsciences.commedchemexpress.com They play a critical role in ensuring the identity, strength, quality, and purity of the final drug product. avantorsciences.com
Prodrug Formulations (e.g., Dapagliflozin Formate) and Bioequivalence Studies
To overcome certain physicochemical challenges of dapagliflozin, such as its low melting point and high hygroscopicity, prodrugs have been developed. benthamdirect.comresearchgate.net A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.
Dapagliflozin formate (DAP-FOR) is an ester prodrug of dapagliflozin that was developed to improve the stability and manufacturing process of the drug. nih.govtandfonline.com It has a higher melting point (approximately 104°C) compared to dapagliflozin propanediol monohydrate. nih.gov
Bioequivalence studies have been conducted to compare the pharmacokinetic profiles of dapagliflozin formate with dapagliflozin propanediol monohydrate. nih.govnih.gov In a study with healthy subjects, dapagliflozin formate was rapidly and almost completely converted to dapagliflozin, resulting in very low plasma concentrations of the prodrug itself. tandfonline.comresearchgate.net The mean plasma concentration-time profiles of dapagliflozin were comparable between the two formulations. nih.gov The geometric mean ratios for the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were within the conventional bioequivalence range of 0.80–1.25. tandfonline.comnih.gov These findings suggest that dapagliflozin formate can be used as an alternative to dapagliflozin propanediol monohydrate. nih.govresearchgate.net
Bioequivalence has also been established between different tablet formulations of dapagliflozin and between fixed-dose combinations of dapagliflozin and metformin (B114582) extended-release tablets under both fasting and fed conditions. researchgate.netnih.govnih.gov
Future Research Directions and Unanswered Questions
Elucidation of SGLT2-Independent Cardio-Renal Protective Mechanisms
The protective effects of dapagliflozin (B1669812) on the heart and kidneys extend beyond its primary glucose-lowering action through SGLT2 inhibition. nih.gov The observation that these benefits are also seen in patients without type 2 diabetes has spurred investigations into alternative pathways. nih.govimrpress.com
Further Research into Myocardial Metabolism and Ion Channel Modulation
Dapagliflozin's influence on heart muscle metabolism is a key area of ongoing research. One hypothesis is that by reducing glucotoxicity, dapagliflozin improves the heart's sensitivity to insulin (B600854), which could lead to more efficient energy production. nih.gov The DAPAHEART trial was designed to explore this, aiming to determine if dapagliflozin enhances myocardial insulin sensitivity and perfusion in patients with type 2 diabetes and coronary artery disease. nih.gov
Beyond metabolism, dapagliflozin may directly affect cardiac ion channels. Research has suggested that SGLT2 inhibitors can modulate cardiac sodium-hydrogen exchangers. nih.gov Some studies have also explored the effects of dapagliflozin on other channels, such as K2P17.1, which could have implications for cardiac arrhythmias. researchgate.net Further investigation is needed to clarify these direct cardiac effects and their clinical relevance.
Role in Cardiac and Renal Fibrosis Regression
The potential for dapagliflozin to reverse or attenuate fibrosis—the harmful scarring of tissue—in the heart and kidneys is a promising avenue of research. Studies in animal models have shown that dapagliflozin can reduce cardiac fibrosis by regulating macrophage polarization, a key process in tissue repair and scarring following a heart attack. tmu.edu.tw
In the context of the kidneys, research indicates that dapagliflozin can attenuate renal fibrosis by suppressing signaling pathways, such as the Angiotensin II/TGFβ pathway, which are known to promote fibrosis in diabetic nephropathy. nih.gov Another study has shown that dapagliflozin can alleviate renal fibrosis in non-diabetic kidney disease by targeting the ERRα-OAT1 axis, which is involved in uric acid excretion. nih.gov These findings suggest a direct anti-fibrotic effect that warrants further clinical investigation.
Long-term Safety and Efficacy in Diverse Patient Populations
Specific Considerations for Type 1 Diabetes Mellitus (T1DM) with Renal or Cardiovascular Complications
The use of dapagliflozin as an add-on therapy in type 1 diabetes has shown promise in improving glycemic control and reducing body weight. nih.govhealthpartners.com However, an increased risk of diabetic ketoacidosis (DKA) has been a significant concern. nih.govhealthpartners.com Long-term studies, such as the 52-week DEPICT-2 trial, have confirmed these benefits and risks. nih.gov
For patients with T1DM who also have kidney complications, research suggests that dapagliflozin may slow the decline of renal function. A post-hoc analysis of the DEPICT trials showed that dapagliflozin reduced albuminuria in patients with T1DM. nih.gov A retrospective study also found that the decline in estimated glomerular filtration rate (eGFR) was significantly lower in T1DM patients treated with dapagliflozin over 24 months. nih.gov Further prospective studies are needed to confirm these renoprotective effects and to establish safe and effective use in T1DM patients with existing cardiovascular disease.
Pediatric and Adolescent Populations
The rising prevalence of type 2 diabetes in children and adolescents has highlighted the need for effective oral treatment options for this age group. astrazeneca-us.com Recently, dapagliflozin was approved by the FDA for pediatric patients aged 10 years and older with type 2 diabetes, based on the results of the T2NOW Phase III trial. astrazeneca-us.compatientcareonline.com This trial demonstrated a significant reduction in HbA1c in the dapagliflozin group compared to placebo. patientcareonline.com
A systematic review of studies in pediatric patients also indicated that dapagliflozin was generally safe and effective for various conditions, including heart failure and chronic kidney disease with proteinuria, although these studies were limited in size and duration. nih.govresearchgate.net Larger and longer-term studies are necessary to fully establish the safety and efficacy profile of dapagliflozin in pediatric and adolescent populations for these expanded indications. nih.govresearchgate.net
Patients with Advanced Renal Impairment
Initially, the use of dapagliflozin was limited in patients with significantly reduced kidney function due to concerns about reduced glycemic efficacy. wikipedia.org However, major clinical trials have since demonstrated its benefits in patients with chronic kidney disease (CKD), including those with more advanced stages. The DAPA-CKD trial showed that dapagliflozin reduced the risk of major kidney and cardiovascular events in patients with an eGFR as low as 25 ml/min/1.73m². wikipedia.orgnih.gov
Sub-analyses of this trial have confirmed these benefits in patients with stage 4 CKD (eGFR <30 ml/min/1.73m²), showing a slower decline in eGFR compared to placebo. nih.gov Furthermore, a pooled analysis of the DAPA-HF and DELIVER trials showed that the benefits of dapagliflozin in heart failure patients were maintained even if their kidney function deteriorated to an eGFR below 25 ml/min/1.73m². jacc.org
To address the need for more evidence in this high-risk group, the RENAL LIFECYCLE trial is currently underway to specifically examine the effects of dapagliflozin in patients with advanced CKD, including those on dialysis or with a kidney transplant. jacc.orggeorgeinstitute.org
Interactive Data Tables
Table 1: Key Clinical Trials for Dapagliflozin in Diverse Populations
| Trial Name | Patient Population | Key Findings | Citation(s) |
|---|---|---|---|
| DAPA-CKD | Chronic Kidney Disease (with or without T2DM) | Reduced risk of worsening renal function or death from cardiovascular or renal causes. | wikipedia.orgnih.gov |
| DEPICT-1 & 2 | Type 1 Diabetes Mellitus | Reduced HbA1c and body weight; increased risk of DKA. | nih.govhealthpartners.comnih.gov |
| T2NOW | Pediatric Type 2 Diabetes (ages 10-17) | Significant reduction in A1c compared to placebo. | astrazeneca-us.compatientcareonline.compharmacytimes.com |
| DAPA-HF & DELIVER (Pooled Analysis) | Heart Failure | Benefits maintained in patients whose eGFR declined below 25 ml/min/1.73m². | jacc.org |
| RENAL LIFECYCLE | Advanced Chronic Kidney Disease (eGFR <25), Dialysis, Transplant | Ongoing trial to assess efficacy and safety in severe CKD. | jacc.orggeorgeinstitute.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Dapagliflozin propanediol (B1597323) hydrate (B1144303) |
| Dapagliflozin |
| Dapagliflozin formate (B1220265) |
| Empagliflozin (B1684318) |
| Canagliflozin |
| Ertugliflozin |
| Ipragliflozin |
| Sotagliflozin (B1681961) |
| Remogliflozin etabonate |
| Luseogliflozin |
| Tofogliflozin |
| Metformin (B114582) |
| Saxagliptin |
| Losartan |
| Glipizide |
| Sitagliptin (B1680988) |
| Exenatide (B527673) |
| Dulaglutide |
| Liraglutide |
| Sacubitril/valsartan |
| Ramipril |
| Telmisartan |
| Phlorizin (B1677692) |
Patients with Severe Hepatic Impairment
The liver plays a crucial role in the metabolism of dapagliflozin. While the drug is generally well-tolerated, its use in patients with severe hepatic impairment remains an area of caution and ongoing investigation.
Pharmacokinetic studies have shown that in individuals with mild, moderate, or severe hepatic impairment, systemic exposure to dapagliflozin increases, correlating with the degree of impairment. jacc.orgclinicaltrials.gov Specifically, in those with severe hepatic impairment, the mean maximum concentration (Cmax) and the area under the curve (AUC) of dapagliflozin were found to be 40% and 67% higher, respectively, compared to healthy individuals. clinicaltrials.gov
Despite this increased exposure, single doses have been generally well-tolerated across all groups in studies. jacc.orgclinicaltrials.gov However, the long-term safety and efficacy in patients with severe hepatic impairment have not been specifically studied. clinicaltrials.gov This leads to a critical unanswered question: what is the appropriate risk-benefit assessment for long-term dapagliflozin therapy in this population? Future research must focus on dedicated clinical trials in patients with severe hepatic impairment to establish safe and effective dosing strategies and to fully understand the long-term implications of increased drug exposure. The U.S. Food and Drug Administration (FDA) has noted that the drug was not tested in patients with significant hepatic disease during its development, highlighting the importance of post-marketing surveillance and further research in this specific population. clinicaltrials.gov
Comparative Effectiveness Research with Other SGLT2 Inhibitors and Drug Classes
Dapagliflozin belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which includes other agents like empagliflozin, canagliflozin, and ertugliflozin. While class-wide benefits are recognized, head-to-head comparisons are crucial for nuanced clinical decision-making.
A meta-analysis comparing dapagliflozin and empagliflozin in patients with type 2 diabetes found no significant difference in the risk of major adverse cardiovascular events (MACE), all-cause mortality, myocardial infarction, or stroke. tga.gov.au However, a trend toward a reduced MACE risk with empagliflozin was observed in patients with heart failure. tga.gov.au In the context of arrhythmia risk in heart failure, one network meta-analysis showed dapagliflozin had a significant risk reduction for sudden cardiac death, while empagliflozin showed a higher ranking for preventing atrial fibrillation, though this was not statistically significant. youtube.com
Future research should focus on large-scale, head-to-head randomized controlled trials to definitively establish the comparative effectiveness of dapagliflozin against other SGLT2 inhibitors and other drug classes for various indications. These studies should be designed to detect subtle but clinically meaningful differences in efficacy and safety profiles across diverse patient populations.
Novel Therapeutic Indications Beyond Current Approvals
The therapeutic potential of dapagliflozin may extend well beyond its current approved indications for type 2 diabetes, heart failure, and chronic kidney disease. clinicaltrials.gov Researchers are actively investigating its efficacy in a range of other conditions.
One promising area is non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH) . A systematic review and meta-analysis of eleven studies involving 839 patients with NAFLD showed that dapagliflozin significantly reduced liver enzymes (alanine transaminase, aspartate transaminase, and gamma-glutamyl transferase), as well as triglycerides, body weight, and BMI. trialx.com Several clinical trials are underway to further evaluate the impact of dapagliflozin on liver function and histology in patients with NAFLD and NASH. clinicaltrials.govtga.gov.aunih.gov A recent clinical trial in China demonstrated that dapagliflozin improved key aspects of MASH, including both steatohepatitis and fibrosis. clinicaltrials.gov
Another area of active research is the use of dapagliflozin in patients with acute heart failure (AHF) . The goal is to see if early initiation of dapagliflozin during hospitalization for AHF can improve decongestion and clinical outcomes. jacc.orgnih.gov A meta-analysis of five randomized controlled trials with 912 patients found that dapagliflozin significantly reduced in-hospital cardiovascular mortality and 30-day hospital readmissions in AHF patients. nih.gov However, it did not significantly affect the length of hospital stay. nih.gov The DICTATE-AHF trial found that while dapagliflozin did not show a statistically significant improvement in weight-based diuretic efficiency, it was associated with enhanced diuresis. jacc.orgspringermedicine.com Further research with larger sample sizes is needed to fully establish its role in AHF management. nih.gov
Pharmacogenomic and Personalized Medicine Approaches
The "one-size-fits-all" approach to medicine is gradually giving way to personalized therapies tailored to an individual's genetic makeup. Pharmacogenomics, the study of how genes affect a person's response to drugs, holds the key to optimizing dapagliflozin therapy. nih.govnih.gov
Research is beginning to identify genetic variations that may influence the efficacy and metabolism of dapagliflozin. The gene SLC5A2, which encodes the SGLT2 protein targeted by dapagliflozin, is a key area of investigation. frontiersin.orgjacc.org One study found that a specific single nucleotide polymorphism (SNP) in SLC5A2 (rs3813008) was associated with an increased risk of cardiovascular mortality and heart failure hospitalizations in patients treated with dapagliflozin. frontiersin.orgviamedica.pl
The metabolism of dapagliflozin is primarily carried out by the enzyme UGT1A9. frontiersin.orgjacc.org Polymorphisms in the UGT1A9 gene could potentially alter drug exposure and response. jacc.org One study in a Chinese population suggested that certain genotypes of SLC5A2 and UGT1A9 might be associated with higher fasting blood glucose levels after dapagliflozin treatment, although these findings need further validation. jacc.org
A crossover randomized trial highlighted that while dapagliflozin significantly reduces the urine albumin-to-creatinine ratio (UACR) in individuals with type 2 diabetes and chronic kidney disease, the magnitude of this effect varies considerably from person to person. nih.gov This therapeutic heterogeneity underscores the need for personalized approaches.
Future research in this area will focus on identifying robust genetic markers that can predict a patient's response to dapagliflozin. This could lead to the development of genetic tests that help clinicians select the most appropriate patients for dapagliflozin therapy and tailor dosing to maximize benefits and minimize risks.
Impact on Quality of Life and Patient-Reported Outcomes
Beyond clinical endpoints like blood sugar levels and hospitalization rates, the impact of a medication on a patient's quality of life (QoL) and their own reported outcomes is increasingly recognized as a crucial measure of therapeutic success.
The DETERMINE trials further supported these findings, showing a beneficial effect of dapagliflozin on patient-reported symptoms in HFrEF. nih.gov For patients with type 2 diabetes at high cardiovascular risk, treatment with dapagliflozin has been shown to maintain a high level of health-related quality of life over a 52-week period. springermedicine.com
Cost-Effectiveness and Health Economic Analyses of Dapagliflozin Propanediol Hydrate Therapy
In an era of rising healthcare costs, the economic value of a new therapy is a critical consideration for healthcare systems and payers. Numerous cost-effectiveness analyses have been conducted for dapagliflozin across different patient populations and geographic regions.
A systematic review of ten studies on the cost-effectiveness of dapagliflozin for HFrEF concluded that adding dapagliflozin to standard care is a cost-effective strategy in most healthcare systems, despite the additional drug cost. For example, one analysis based on the DAPA-HF trial found the incremental cost-effectiveness ratio (ICER) for dapagliflozin to be $17,287 per quality-adjusted life year (QALY) gained in patients with diabetes and $45,192 per QALY gained in patients without diabetes, both of which are generally considered cost-effective.
In the context of type 2 diabetes, a Spanish study based on the DECLARE-TIMI 58 trial found that dapagliflozin was a dominant therapeutic option compared to placebo, meaning it was both more effective (generating more QALYs) and less costly. jacc.org The higher acquisition cost of the drug was offset by savings from a reduction in micro- and macrovascular events. jacc.org A Dutch study also found dapagliflozin to be a cost-saving and more effective option compared to DPP-4 inhibitors when added to metformin and sulfonylurea.
When compared to other SGLT2 inhibitors for HFrEF in the United States, one analysis suggested that dapagliflozin may offer greater lifetime economic value than empagliflozin. viamedica.pl Another analysis comparing sotagliflozin to dapagliflozin for patients with diabetes and worsening heart failure calculated a lower cost per prevented event for sotagliflozin, suggesting it may have a favorable advantage.
Future health economic analyses will need to continue to evaluate the long-term cost-effectiveness of dapagliflozin as its use expands into new indications and as more real-world data on its long-term outcomes become available. These analyses will be crucial for informing healthcare policy and ensuring patient access to this valuable therapy.
Q & A
Q. What validated analytical methods are recommended for quantifying Dapagliflozin propanediol hydrate in combination therapies, and what parameters ensure reliability?
Answer: A stability-indicating RP-HPLC method is validated per ICH Q2(R1) guidelines for simultaneous estimation of this compound (DAPA) with Teneligliptin hydrobromide hydrate (TENE) in synthetic mixtures. Key parameters include:
- Linearity : Ranges of 5–100 µg/mL (DAPA) and 10–200 µg/mL (TENE) with correlation coefficients >0.999 .
- Accuracy : Recoveries of 99.81–100.78% (DAPA) and 99.13–100.69% (TENE) using synthetic mixtures .
- Precision : Relative standard deviation (RSD) <2% for intraday/interday variability .
- Robustness : Maintains reliability under variations in flow rate (±0.2 mL/min), wavelength (±2 nm), and mobile phase ratio (±5%) .
Q. How is method specificity ensured when analyzing this compound in complex matrices?
Answer: Specificity is validated by:
- Peak Purity : Chromatographic separation of DAPA (retention time: 6.65 min) and TENE (4.20 min) using a Gemini C18 column with methanol:ammonium formate (70:30 v/v) mobile phase .
- Degradation Studies : Resolution of alkali/oxidative degradants from the main peak, confirmed by forced degradation under stress conditions (e.g., 0.1N HCl, 3% H₂O₂) .
- Excipient Interference : No overlap between drug peaks and excipients (e.g., microcrystalline cellulose, magnesium stearate) in synthetic mixtures .
Q. What are the detection limits (LOD/LOQ) for this compound in stability-indicating assays?
Answer:
- LOD : 0.94 µg/mL (DAPA) and 1.35 µg/mL (TENE) .
- LOQ : 2.86 µg/mL (DAPA) and 4.10 µg/mL (TENE), validated via signal-to-noise ratios >10 .
These values ensure sensitivity for trace analysis in degradation studies .
Advanced Research Questions
Q. How are co-elution challenges resolved in simultaneous quantification of this compound with Teneligliptin hydrobromide hydrate?
Answer: Co-elution is mitigated through:
- Mobile Phase Optimization : Adjusting methanol:buffer ratios (e.g., 70:30 v/v) and pH (6.8) to enhance peak resolution .
- Gradient Elution : For impurity profiling, gradient elution (mobile phase B: 90% acetonitrile) separates DAPA (37 min) and Sitagliptin (16 min) using a Gemini C18 column .
- Column Selection : C18 columns with 5 µm particle size provide optimal retention and efficiency for polar metabolites .
Q. What methodological considerations are critical for impurity profiling in fixed-dose combinations (FDCs) containing this compound?
Answer:
- Gradient Elution : A 80-min gradient separates impurities using KH₂PO₃ buffer (pH 6.0) and acetonitrile .
- Forced Degradation : Hydrolytic (0.1N HCl) and oxidative (3% H₂O₂) conditions identify degradation products, validated via mass spectrometry .
- Validation Criteria : Linearity (0.05–5 µg/mL), accuracy (98–102%), and precision (RSD <2%) for impurity quantification .
Q. How are degradation pathways and hydrolytic product toxicity assessed for this compound?
Answer:
- Degradation Studies : Hydrolytic products are characterized using LC-MS/MS and compared to reference standards .
- In Silico Toxicity Prediction : Tools like in silico QSAR models evaluate mutagenicity and hepatotoxicity of degradants (e.g., propane diol derivatives) .
- Stability Protocols : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage conditions monitor degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
